N'-Ethyl-N,N-diphenylurea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,1-diphenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-16-15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPWJRHVODJXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Record name | N'-ETHYL-N,N-DIPHENYLUREA | |
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| URL | https://cameochemicals.noaa.gov/chemical/20367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074874 | |
| Record name | N'-Ethyl-N,N-diphenylurea | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18168-01-9 | |
| Record name | N'-ETHYL-N,N-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N′-Ethyl-N,N-diphenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18168-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ethyl-1,1-diphenylurea | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Ethyl-N,N-diphenylurea | |
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| Record name | 3-ethyl-1,1-diphenylurea | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.215 | |
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| Record name | N′-Ethyl-N,N-diphenylurea | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
N'-Ethyl-N,N-diphenylurea CAS number and properties
CAS Number: 18168-01-9
This technical guide provides an in-depth overview of N'-Ethyl-N,N-diphenylurea, a versatile chemical compound with applications ranging from a stabilizer in propellants to a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound, with the empirical formula C15H16N2O, is a trisubstituted urea derivative.[1] While extensive experimental data for this specific compound is limited in publicly accessible databases, its properties can be estimated and understood through data available for structurally similar compounds and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18168-01-9 | [1] |
| Molecular Formula | C15H16N2O | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| IUPAC Name | 1-Ethyl-3,3-diphenylurea | |
| Calculated LogP | 2.68 | |
| Calculated Boiling Point | 777.14 K | |
| Calculated Enthalpy of Vaporization | 75.65 kJ/mol | |
| Calculated Log of Water Solubility | -3.49 (in mol/l) |
Note: The boiling point, enthalpy of vaporization, and water solubility are calculated values and should be considered as estimates. Experimental data for the closely related compound N,N'-diethyl-N,N'-diphenylurea (CAS 85-98-3) shows a melting point of 72-75 °C.
Synthesis
The most direct and widely employed method for the synthesis of asymmetrically substituted ureas like this compound is the reaction of an isocyanate with an amine.[1] In this case, the reaction involves diphenylamine and ethyl isocyanate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous toluene
-
Di-n-butyl phosphate (catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (0.5 mole) in anhydrous toluene (150 ml).
-
Slowly add ethyl isocyanate (0.53 mole) to the stirred solution.
-
If a catalyst is used, add a catalytic amount of di-n-butyl phosphate (e.g., 0.6 g).
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold toluene.
-
Dry the product under vacuum to remove any residual solvent.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Note: This protocol is based on a general procedure for the synthesis of a similar compound, N-methyl-N',N'-diphenylurea.[2] Reaction conditions may need to be optimized for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is appropriate for this nonpolar compound.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. Phosphoric acid can be added to the mobile phase to improve peak shape; for Mass Spectrometry (MS) detection, formic acid should be used instead.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenylurea chromophore absorbs, for example, 245 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent like acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standards and the sample.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Biological Activity: IDO1 Inhibition
Derivatives of N,N-diphenylurea have emerged as promising inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune evasion.[5] By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells.[5]
The IDO1 signaling pathway is a critical target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan metabolites, such as kynurenine, further suppresses the immune response by promoting the generation of regulatory T-cells (Tregs).[6] IDO1 inhibitors, including those based on the N,N-diphenylurea scaffold, aim to block this immunosuppressive pathway.
IDO1 Signaling Pathway in Cancer
Caption: The IDO1 signaling pathway in cancer and the inhibitory action of this compound.
Safety and Handling
Conclusion
This compound is a compound with significant potential in both material science and pharmacology. Its synthesis is achievable through established chemical routes, and its analysis can be performed using standard chromatographic techniques. The growing interest in its role as a scaffold for IDO1 inhibitors highlights its importance in the development of novel cancer immunotherapies. Further research to fully characterize its experimental properties and biological activity is warranted.
References
- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]
- 2. N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3 | Chemsrc [chemsrc.com]
- 3. Separation of N’-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
N'-Ethyl-N,N-diphenylurea solubility in acetone and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Ethyl-N,N-diphenylurea is a substituted urea derivative of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an overview of the available solubility information for this compound and its analogs, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.
Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield a quantitative dataset for the solubility of this compound across a range of organic solvents. This highlights a gap in the existing physicochemical data for this specific compound.
However, qualitative information and data for structurally similar compounds can provide valuable insights into its likely solubility behavior.
Qualitative Solubility of Related Compounds:
-
N,N'-Diethyl-N,N'-diphenylurea , a closely related compound with an additional ethyl group, is reported to be soluble in acetone.
-
1,3-Diphenylurea , the parent compound without the ethyl group, is described as being moderately soluble in organic solvents such as ethanol and methanol, and sparingly soluble in acetone.[1] Quantitative data for 1,3-diphenylurea indicates a solubility of approximately 30 mg/mL in Dimethyl Sulfoxide (DMSO) and dimethylformamide.
-
Phenylurea exhibits greater solubility in organic solvents like ethanol and acetone compared to water.
Based on these data, it can be inferred that this compound is likely to exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. The presence of the two phenyl groups contributes to its lipophilicity, while the urea functional group allows for hydrogen bonding with protic solvents.
Table 1: Solubility Data for Analogs of this compound
| Compound Name | Solvent | Temperature (°C) | Solubility |
| 1,3-Diphenylurea | Ethanol | 20 | 0.84 g / 100 g |
| 1,3-Diphenylurea | Acetone | Not Specified | Sparingly Soluble |
| 1,3-Diphenylurea | Diethyl Ether | Not Specified | Very Soluble |
| 1,3-Diphenylurea | DMSO | Not Specified | ~30 mg/mL |
| 1,3-Diphenylurea | Dimethylformamide | Not Specified | ~30 mg/mL |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[2] The following protocol provides a detailed methodology for its application to this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, acetonitrile, ethyl acetate, etc.) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[2]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Reporting:
-
Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
The temperature at which the solubility was determined must always be specified.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic data for N'-Ethyl-N,N-diphenylurea (¹H NMR, ¹³C NMR, IR, Mass Spec)
A Technical Guide to the Spectroscopic Analysis of N'-Ethyl-N,N-diphenylurea
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 18168-01-9), a compound of interest in various fields of chemical science, including as a stabilizer in explosives and propellants.[1] The molecular formula for this compound is C₁₅H₁₆N₂O, with a molecular weight of 240.306 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from related diphenylurea derivatives.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
| ~3.3 | Quartet | 2H | -CH₂ -CH₃ |
| ~6.0 | Broad Singlet | 1H | -NH - |
| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (2 x C₆H₅ ) |
Note: The chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS). The exact positions can vary based on the solvent and experimental conditions.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~15 | Primary (CH₃) | Ethyl -C H₃ |
| ~40 | Secondary (CH₂) | Ethyl -C H₂- |
| ~126 | Tertiary (CH) | Aromatic (ortho-C) |
| ~128 | Tertiary (CH) | Aromatic (meta-C) |
| ~129 | Tertiary (CH) | Aromatic (para-C) |
| ~142 | Quaternary | Aromatic (ipso-C) |
| ~155 | Quaternary | Carbonyl (C=O) |
Note: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium | N-H Stretch | Secondary Amide |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl) |
| ~1650 | Strong | C=O Stretch (Amide I) | Urea Carbonyl |
| 1600, 1490 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | Medium | C-N Stretch | Amide |
Note: The IR spectrum is highly characteristic of the functional groups present in the molecule.[4][5] The most intense band is expected to be the C=O stretching vibration.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 240 | Moderate | [M]⁺ (Molecular Ion) |
| 168 | High | [M - C₂H₅NCO]⁺ |
| 167 | High | [N(C₆H₅)₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 72 | Moderate | [C₂H₅NCO]⁺ |
Note: The fragmentation pattern in mass spectrometry provides valuable information for structural elucidation.[6] Electron ionization (EI) is a common method that can lead to the fragmentation of the parent ion.[6]
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][7]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is crucial as it can influence the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300-500 MHz for ¹H NMR).[2][8]
-
Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[9]
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (TMS).[2] The signals are integrated to determine the relative number of protons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Protocol:
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[10]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[10]
-
Instrument Setup: Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the background spectrum (of the clean salt plate). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional group vibrations.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[12]
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[6]
-
Ionization: Convert the sample molecules into gas-phase ions. A common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[13]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Spectral Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[14]
References
- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. community.wvu.edu [community.wvu.edu]
- 5. amherst.edu [amherst.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. scribd.com [scribd.com]
- 8. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Experimental reporting [rsc.org]
N'-Ethyl-N,N-diphenylurea mechanism of action as a stabilizer
An In-depth Technical Guide on the Core Mechanism of Action of N'-Ethyl-N,N-diphenylurea as a Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as Ethyl Centralite (EC), is a synthetic organic compound widely utilized as a stabilizer in nitrocellulose-based energetic materials, such as smokeless powders and solid rocket propellants.[1] Nitrocellulose, a primary component in these materials, is inherently unstable and prone to autocatalytic decomposition over time, a process accelerated by heat, moisture, and acidic byproducts.[1][2] This degradation can compromise the safety, performance, and shelf-life of the propellant, potentially leading to spontaneous ignition.[1] EC is incorporated into these formulations to mitigate this risk by neutralizing the reactive species that drive decomposition. This technical guide provides an in-depth exploration of the core mechanism of action of EC, supported by quantitative data, detailed experimental protocols, and visualizations of the chemical pathways involved.
Core Mechanism of Action
The primary function of Ethyl Centralite as a stabilizer is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This cycle is initiated by the cleavage of the O-NO₂ bonds in the nitrocellulose polymer, a process that releases highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂), and other acidic species.[3][4] These products then catalyze further degradation of the nitrocellulose, creating a self-accelerating decomposition process.
Ethyl Centralite intervenes by acting as a scavenger for these NOx radicals. The mechanism is a complex series of chemical reactions, primarily involving:
-
Nitrosation: EC reacts with nitrous acid (formed from NOx in the presence of moisture) and other nitrosating agents. This leads to the formation of N-nitroso derivatives.
-
Nitration: EC and its derivatives react with nitrogen dioxide (NO₂) and nitric acid, leading to the substitution of nitro groups (NO₂) onto the phenyl rings.[5][6]
These reactions convert the highly reactive NOx species into more stable organic molecules, effectively removing them from the system and halting the catalytic decomposition cycle. The initial reaction of EC leads to the formation of a variety of "daughter products," which can themselves possess stabilizing properties, thereby extending the protective effect even after the parent EC has been significantly consumed.[7] Key derivatives formed during this process include 2-nitro-EC, 4-nitro-EC, dinitro-ECs, and N-ethyl-N-nitrosoaniline.[5][8][9]
In addition to its primary role as a radical scavenger, EC can also function as a plasticizer in some propellant formulations, which enhances the mechanical properties of the material.[10] By increasing the activation energy of nitrocellulose decomposition, EC improves the overall thermal stability of the propellant.[5]
Logical Flow of Stabilization
The following diagram illustrates the high-level mechanism by which Ethyl Centralite stabilizes nitrocellulose.
References
- 1. ethylcentralite.com [ethylcentralite.com]
- 2. Centralite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
N'-Ethyl-N,N-diphenylurea: A Technical Guide to Health and Safety Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Ethyl-N,N-diphenylurea, also known as Centralite I, is a chemical compound primarily utilized as a stabilizer in propellants and explosives. This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound. Due to a scarcity of publicly available, in-depth toxicological studies on this compound, this document synthesizes available data on the compound itself, information on related diphenylurea derivatives, and standardized experimental protocols to offer a thorough understanding for researchers, scientists, and drug development professionals. This guide summarizes acute toxicity data, discusses potential hazards such as skin sensitization and environmental risks, and outlines standard methodologies for toxicological assessment.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Centralite I, 1,3-Diethyl-1,3-diphenylurea, Carbamite | General Chemical Dictionaries |
| CAS Number | 85-98-3 | General Chemical Dictionaries |
| Molecular Formula | C₁₇H₂₀N₂O | General Chemical Dictionaries |
| Molecular Weight | 268.35 g/mol | General Chemical Dictionaries |
| Melting Point | 73-75 °C | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in alcohol and ether | [3] |
Toxicological Profile
The available toxicological data for this compound is primarily focused on acute toxicity. Information regarding chronic toxicity, carcinogenicity, and mutagenicity is limited.
Acute Toxicity
Acute toxicity data from studies on rats are summarized in Table 2. These findings suggest that this compound is harmful if swallowed.
Table 2: Acute Toxicity of this compound
| Exposure Route | Species | Value | Reference |
| Oral | Rat (female) | LD₅₀: 780.9 mg/kg bw | [4] |
| Dermal | Rat (male/female) | LD₅₀: > 2000 mg/kg bw | [4] |
| Inhalation | Rat (male) | LC₅₀: > 198 mg/L air | [4] |
Skin and Eye Irritation
A preliminary hazard evaluation indicated that acetone solutions of the technical grade compound produced mild irritation when applied to the skin of rabbits, while the dry material did not[5]. Mild injury to the conjunctiva was observed after a single application to the eyes of rabbits[5].
Sensitization
Genotoxicity
A 1977 report states that in vitro mutagenic studies were negative[5]. However, comprehensive genotoxicity data from a standard battery of tests (e.g., Ames test, chromosome aberration test) is not available in the public domain.
Carcinogenicity and Chronic Toxicity
There is no available data on the carcinogenic or chronic toxicity potential of this compound.
Ecotoxicological Information
This compound is classified as harmful to aquatic life with long-lasting effects. A summary of ecotoxicity data is provided in Table 3.
Table 3: Ecotoxicity of this compound
| Organism | Test Duration | Endpoint | Value | Reference |
| Danio rerio (Zebra fish) | 96 hours | LC₅₀ | 15.6 mg/L | [4] |
| Daphnia magna (Water flea) | 48 hours | EC₅₀ | 14.3 mg/L | [4] |
| Desmodesmus subspicatus (Green algae) | 72 hours | ErC₅₀ | 37.8 mg/L | [4] |
Potential Signaling Pathways and Metabolism
Detailed studies on the specific metabolic pathways and toxicological mechanisms of this compound are not publicly available. However, based on the metabolism of other phenylurea herbicides, a hypothetical metabolic pathway can be proposed. Phenylurea compounds are known to undergo N-dealkylation and hydroxylation reactions[2].
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo | PLOS Pathogens [journals.plos.org]
N'-Ethyl-N,N-diphenylurea: A Technical Guide to its Reactivity Profile and Incompatibilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Ethyl-N,N-diphenylurea is a trisubstituted urea derivative of significant interest in various chemical applications, most notably as a stabilizer in propellant formulations. Understanding its reactivity and incompatibility profile is crucial for its safe handling, storage, and effective utilization. This technical guide provides a comprehensive overview of the known reactivity of this compound, including its synthesis and thermal decomposition. It further details its chemical incompatibilities with common laboratory reagents. The information presented is a synthesis of available literature and safety data for the title compound and structurally related analogs.
Chemical Structure and Properties
This compound possesses an asymmetrical urea core with two phenyl groups and one ethyl group attached to the nitrogen atoms. This structure dictates its chemical behavior, including its nucleophilic and electrophilic sites, as well as steric hindrance around the bulky diphenylamino group.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in acetone | Inferred from N,N'-Diethyl-N,N'-diphenylurea[2] |
Reactivity Profile
The reactivity of this compound is centered around the urea functional group. The nitrogen atom of the N-H group is nucleophilic, while the carbonyl carbon is electrophilic. The two phenyl groups on the other nitrogen atom provide significant steric hindrance and influence the electronic properties of the urea backbone.
Synthesis
The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate.[1] This reaction proceeds via nucleophilic attack of the diphenylamine nitrogen on the electrophilic carbonyl carbon of the ethyl isocyanate.
Experimental Protocol: Synthesis of N'-Methyl-N',N'-diphenylurea (A Representative Protocol)
This protocol for a closely related analog can be adapted for the synthesis of this compound by substituting methyl isocyanate with ethyl isocyanate.
Materials:
-
Diphenylamine (0.5 mole)
-
Ethyl isocyanate (0.53 mole)
-
Di-n-butyl phosphate (0.6 g)
-
Toluene (150 ml)
Procedure:
-
Combine diphenylamine, ethyl isocyanate, and di-n-butyl phosphate in 150 ml of toluene in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the mixture at 100°C for 10 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
The product, this compound, is expected to crystallize out of the solution.
-
Filter the solid product via suction filtration.
-
Wash the collected solid with cold toluene.
-
The filtrate can be recycled for subsequent batches with the addition of fresh reactants.
Thermal Decomposition
Hypothesized Primary Decomposition Products:
-
Ethyl isocyanate
-
Diphenylamine
-
Phenyl isocyanate
-
N-Ethylaniline
Further research is required to fully elucidate the thermal decomposition pathway and products of this compound.
Incompatibilities
Based on safety data for structurally similar compounds such as N,N'-diethyl-N,N'-diphenylurea, this compound is expected to be incompatible with the following classes of chemicals.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Fire and explosion hazard. Reactions can be violent. |
| Strong Acids | Reaction may be exothermic and lead to decomposition. |
| Strong Bases | May promote hydrolysis or other decomposition reactions. |
| Azo and Diazo Compounds | Potential for generation of toxic gases. |
| Strong Reducing Agents | Potential for formation of flammable gases. |
It is also important to note that some substituted ureas are reported to be shock-sensitive and may react violently upon severe shock or exposure to extreme temperatures.[2]
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Hypothesized Thermal Decomposition
References
An In-depth Technical Guide to N'-Ethyl-N,N-diphenylurea: Properties, Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Ethyl-N,N-diphenylurea, a substituted urea derivative, is a compound of significant interest in the field of energetic materials. Primarily utilized as a stabilizer in propellants, its function is to enhance the chemical stability and extend the shelf life of nitrocellulose-based explosives by neutralizing acidic decomposition products. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, detailed synthesis and analytical protocols, and its mechanism of action as a stabilizer.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these is provided below to aid in literature searches and material identification.
| Type | Name |
| Common Name | This compound |
| IUPAC Name | 1-ethyl-3,3-diphenylurea |
| CAS Registry Number | 18168-01-9 |
| Systematic Name | Urea, N'-ethyl-N,N-diphenyl-[1] |
| Other Names | 3-ethyl-1,1-diphenylurea, Akardite III |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C15H16N2O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Melting Point | 72-74 °C | |
| Boiling Point | 358.8 ± 25.0 °C (Predicted) | |
| Density | 1.15 ± 0.1 g/cm3 (Predicted) | |
| pKa | 15.13 ± 0.60 (Predicted) | |
| LogP | 3.32 (Predicted) | |
| Appearance | White to off-white solid | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This reaction is a nucleophilic addition of the secondary amine to the isocyanate group.
Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous toluene (or other inert solvent like dichloromethane or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or petroleum ether for recrystallization
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 equivalent) in anhydrous toluene.
-
Slowly add ethyl isocyanate (1.05 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify the solid by recrystallization from a suitable solvent system, such as toluene/hexane or ethanol/water, to yield pure this compound as a white solid.
-
Dry the purified product under vacuum.
Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Determine the melting point of the purified compound.
Synthesis Workflow
Analytical Methods
Accurate and reliable analytical methods are essential for the quality control of this compound and for monitoring its concentration and degradation products in propellant formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound in propellant samples. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis in Propellant Samples
Sample Preparation:
-
Accurately weigh a known amount of the propellant sample (e.g., 1 gram).
-
Extract the stabilizer from the propellant matrix using a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[3] This can be done by sonication or shaking for a specified period.
-
After extraction, precipitate the nitrocellulose by adding water.[3]
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.[4] A common mobile phase composition is acetonitrile/water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm.
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a broad singlet for the N-H proton, and complex multiplets for the aromatic protons of the two phenyl groups.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the two phenyl rings.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-3400 | N-H stretch | Medium |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 2850-2980 | Aliphatic C-H stretch | Medium |
| 1640-1680 | C=O stretch (urea) | Strong |
| 1580-1600 | C=C stretch (aromatic) | Medium |
| 1480-1500 | C=C stretch (aromatic) | Medium |
Application as a Propellant Stabilizer
The primary application of this compound is as a stabilizer in nitrocellulose-based propellants. Nitrocellulose, an energetic material, is prone to autocatalytic decomposition, which generates nitrogen oxides (NOx). These NOx species can accelerate the degradation of the propellant, leading to a decrease in performance and potentially causing auto-ignition.
Mechanism of Stabilization
This compound acts as a scavenger for the nitrogen oxides produced during the decomposition of nitrocellulose. The stabilization mechanism involves the reaction of the urea derivative with NOx, thereby preventing the autocatalytic cycle of propellant degradation. The primary reactions are with nitrogen dioxide (NO₂) and nitric oxide (NO).
Degradation Pathway
The reaction of this compound with nitrogen oxides leads to the formation of various degradation products. Understanding this pathway is crucial for assessing the remaining effective stabilizer content and predicting the shelf-life of the propellant. The initial step is typically the nitrosation or nitration of the urea molecule.
Conclusion
This compound plays a critical role as a stabilizer in energetic materials, ensuring the safety and longevity of nitrocellulose-based propellants. This technical guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis and analysis, and an explanation of its mechanism of action. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals working in the fields of chemistry, materials science, and drug development, facilitating further research and application of this important compound. No involvement in biological signaling pathways has been identified for this compound, with its primary function being in the realm of industrial chemistry.
References
- 1. 1,3-Dimethyl-1,3-diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition mechanism and kinetic investigation of novel urea burning rate suppressants in AP/HTPE propellants - Northwestern Polytechnical University [pure.nwpu.edu.cn]
An In-depth Technical Guide to the Historical Synthesis of N'-Ethyl-N,N-diphenylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methods for the synthesis of N'-Ethyl-N,N-diphenylurea, a compound of interest in various chemical and pharmaceutical research fields. The document details several key synthetic routes, including reaction mechanisms, available quantitative data, and detailed experimental protocols where historical literature permits.
Synthesis via Reaction of Diphenylamine with Ethyl Isocyanate
This method is considered one of the most direct and regioselective routes to this compound. The reaction proceeds through a nucleophilic addition of the secondary amine (diphenylamine) to the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol:
-
Reaction Scheme: (C₆H₅)₂NH + C₂H₅NCO → (C₆H₅)₂NCONHC₂H₅
-
Procedure:
-
In a reaction vessel, dissolve diphenylamine in a suitable anhydrous solvent (e.g., toluene, tetrahydrofuran).
-
Slowly add a stoichiometric amount of ethyl isocyanate to the solution, maintaining the temperature at or below room temperature with a cooling bath.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or other appropriate analytical techniques is recommended).
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not specified in literature | General expectation of high yield for this reaction type |
| Purity | High regioselectivity expected | [1] |
| Reaction Time | Typically a few hours | General knowledge of isocyanate reactions |
| Temperature | Room temperature or below | General knowledge of isocyanate reactions |
Logical Relationship Diagram:
References
Thermochemical Profile of N'-Ethyl-N,N-diphenylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for N'-Ethyl-N,N-diphenylurea (CAS No. 18168-01-9), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of data for this compound, this guide presents data for its close isomer, 3-ethyl-1,1-diphenylurea, which shares the same chemical formula (C₁₅H₁₆N₂O) and molecular weight (240.3003 g/mol ). The data presented herein is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the original research publications.
Thermochemical Data Summary
The experimentally determined thermochemical properties for solid 3-ethyl-1,1-diphenylurea at standard conditions (298.15 K and 0.1 MPa) are summarized in the table below.
| Thermochemical Property | Symbol | Value (kJ/mol) | Uncertainty (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation | ΔfH°solid | -152.6 | ± 7.9 | Combustion Calorimetry |
| Standard Molar Enthalpy of Combustion | ΔcH°solid | -8036.6 | ± 7.9 | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available | - | - |
Note: The data was originally reported by Medard and Thomas in 1952 and subsequently reanalyzed by Cox and Pilcher in 1970.[1]
Experimental Protocols
The thermochemical data presented in this guide were determined using combustion calorimetry, a standard technique for measuring the heat of combustion of organic compounds.
Combustion Calorimetry for Enthalpy of Combustion and Formation
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured. The enthalpy of combustion is calculated from this temperature change, the heat capacity of the calorimeter system, and corrections for various factors such as the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.
Generalized Experimental Workflow:
Concluding Remarks
This guide provides the most current and reliable thermochemical data available for an isomer of this compound. The absence of experimental data for the enthalpy of sublimation highlights an area for future research. Such data would be invaluable for a complete thermodynamic characterization of this compound, enabling the determination of its gas-phase enthalpy of formation and providing deeper insights into its intermolecular forces and crystal lattice energy. Researchers in possession of high-purity samples of this compound are encouraged to undertake studies to determine this important thermochemical property.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea derivative. The synthesis commences with N-ethylaniline and proceeds through a two-step process involving the formation of a carbamoyl chloride intermediate, followed by reaction with diphenylamine. This method provides a viable route to the target molecule when starting from N-ethylaniline is a prerequisite.
Reaction Principle
The synthesis of this compound from N-ethylaniline is achieved in two primary steps. Initially, N-ethylaniline is reacted with a phosgene equivalent, such as triphosgene, to generate the reactive intermediate, N-ethyl-N-phenylcarbamoyl chloride. This intermediate is then subsequently reacted with diphenylamine in the presence of a base to yield the final product, this compound. The overall reaction scheme is depicted below.
Step 1: Formation of N-ethyl-N-phenylcarbamoyl chloride
N-ethylaniline + Triphosgene → N-ethyl-N-phenylcarbamoyl chloride
Step 2: Formation of this compound
N-ethyl-N-phenylcarbamoyl chloride + Diphenylamine → this compound
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| N-ethylaniline | C₈H₁₁N | 121.18 |
| Diphenylamine | C₁₂H₁₁N | 169.22 |
| Triphosgene | C₃Cl₆O₃ | 296.75 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Toluene, anhydrous | C₇H₈ | 92.14 |
| Dichloromethane, anhydrous | CH₂Cl₂ | 84.93 |
| Sodium bicarbonate | NaHCO₃ | 84.01 |
| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 |
| Hexanes | C₆H₁₄ | 86.18 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-ethyl-N-phenylcarbamoyl chloride (Intermediate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the N-ethylaniline solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
The formation of the N-ethyl-N-phenylcarbamoyl chloride intermediate is monitored by thin-layer chromatography (TLC). This intermediate is used in the next step without isolation.
Step 2: Synthesis of this compound
-
In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the N-ethyl-N-phenylcarbamoyl chloride solution from Step 1 to the diphenylamine solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Data Presentation
Table 1: Stoichiometry and Yield
| Compound | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| N-ethylaniline | 121.18 | TBD | 1.0 | - |
| Triphosgene | 296.75 | TBD | 0.4 | - |
| Diphenylamine | 169.22 | TBD | 1.0 | - |
| This compound | 240.31 | - | - | TBD |
Table 2: Characterization of this compound
| Technique | Data |
| ¹H NMR | Expected signals for the ethyl group (triplet for -CH₃ and quartet for -CH₂). Complex multiplet for the protons on the two phenyl rings of the N,N-diphenyl moiety.[1] |
| ¹³C NMR | Expected distinct signals for the aromatic, ethyl, and carbonyl carbons. |
| FT-IR (cm⁻¹) | Expected characteristic absorption bands for N-H stretching, C=O stretching (urea), and aromatic C-H and C=C stretching. |
| Mass Spec (EI) | Expected molecular ion peak (M⁺˙) at m/z 240. Key fragmentation is anticipated via the loss of an ethyl radical, resulting in a fragment ion at m/z 211 [M - C₂H₅]⁺.[1] |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
Phosgene-Free Synthesis of N'-Ethyl-N,N-diphenylurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the phosgene-free synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea of interest in pharmaceutical and materials science. The described methods avoid the use of highly toxic phosgene, offering safer and more environmentally benign alternatives.
Introduction
This compound is a key structural motif in various biologically active compounds and functional materials. Traditional synthesis routes often rely on the use of phosgene or its derivatives, which pose significant health and environmental risks. This document outlines phosgene-free synthetic strategies, focusing on a two-step approach via a carbamate intermediate, providing a safer and more sustainable method for laboratory and industrial-scale production.
Phosgene-Free Synthetic Routes
Two primary phosgene-free routes for the synthesis of this compound have been identified and are detailed below.
-
Two-Step Synthesis via Carbamate Intermediate: This is a robust and well-documented method that involves the formation of an O-alkyl-N,N-diphenyl carbamate from diphenylamine and a dialkyl carbonate, followed by amination with ethylamine.
-
Direct Amination with Ethyl Isocyanate: This method involves the direct reaction of diphenylamine with ethyl isocyanate. While conceptually straightforward, this route is only truly phosgene-free if the ethyl isocyanate is sourced from a non-phosgene production method.
Data Presentation
The following table summarizes quantitative data for a closely related synthesis of N-Methyl-N',N'-diphenylurea, which serves as a strong predictive model for the synthesis of the target this compound.
| Route | Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Two-Step Carbamate Route | 1a | Diphenylamine, Diethyl Carbonate | [BMIM]Cl | 130 | 7 | 57 | [1] |
| 1b | Diphenylamine, Dimethyl Carbonate | [BMIM]Cl | 130 | 7 | 80 | [1] | |
| 2 | O-Phenyl-N,N-diphenyl carbamate, Methylamine | - | - | - | 81 | [1] |
Note: [BMIM]Cl = 3-methyl-1-butylimidazolium chloride. Yields for step 2 with alkyl carbamates were lower due to side reactions in the case of the methyl analog.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via O-Ethyl-N,N-diphenyl Carbamate
This protocol is adapted from the synthesis of the N-methyl analog and is expected to provide good yields of the target compound.
Step 1: Synthesis of O-Ethyl-N,N-diphenyl Carbamate
-
Materials:
-
Diphenylamine
-
Diethyl carbonate
-
3-methyl-1-butylimidazolium chloride ([BMIM]Cl)
-
Toluene (or other suitable high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylamine (1.0 eq), diethyl carbonate (excess, e.g., 10 eq), and [BMIM]Cl (0.1 eq).
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 7 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess diethyl carbonate and any alcohol byproduct by vacuum distillation.
-
The crude O-Ethyl-N,N-diphenyl carbamate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of this compound
-
Materials:
-
O-Ethyl-N,N-diphenyl carbamate (from Step 1)
-
Ethylamine (aqueous solution or gas)
-
Suitable solvent (e.g., THF, Ethanol)
-
-
Procedure:
-
Dissolve the purified O-Ethyl-N,N-diphenyl carbamate (1.0 eq) in a suitable solvent in a pressure-resistant flask.
-
Add an excess of ethylamine (e.g., 3-5 eq) to the solution.
-
Seal the flask and heat the reaction mixture to a temperature between 80-100°C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent and excess ethylamine under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Protocol 2: Direct Synthesis from Diphenylamine and Ethyl Isocyanate
This protocol describes the direct formation of the urea from diphenylamine and ethyl isocyanate.
-
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add ethyl isocyanate (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the crude this compound, which can be purified by recrystallization.
-
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Phosgene-Free Synthesis Routes to this compound.
Caption: Reaction Mechanism for the Two-Step Carbamate Route.
References
Application Notes and Protocols: N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) as a Propellant Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N'-Ethyl-N,N-diphenylurea, commonly known as Ethyl Centralite, as a chemical stabilizer in single, double, and triple-base propellants. This document details its mechanism of action, presents quantitative data on its performance, and offers detailed experimental protocols for its analysis and evaluation.
Introduction
This compound (Ethyl Centralite) is a substituted urea derivative widely employed in the defense industry to enhance the chemical stability and extend the shelf life of nitrocellulose-based propellants.[1] The inherent instability of nitrate esters in propellants leads to their gradual decomposition, releasing nitrogen oxides (NOx).[1] These NOx species can act as catalysts, accelerating the degradation process, which can compromise the propellant's performance and, in extreme cases, lead to auto-ignition.[2] Ethyl Centralite functions by scavenging these acidic NOx radicals, thereby preventing this autocatalytic decomposition.[3][4] Beyond its primary stabilizing role, Ethyl Centralite can also act as a plasticizer and a burning rate moderator in certain propellant formulations.[5]
Mechanism of Action
The stabilizing effect of Ethyl Centralite is attributed to its ability to react with and neutralize the nitrogen oxides (primarily NO and NO₂) that are produced during the decomposition of nitrate esters in the propellant. This process involves a series of nitrosation and nitration reactions on the phenyl groups and the nitrogen atoms of the urea moiety.
The primary reactions involve the electrophilic attack of NOx species on the electron-rich aromatic rings of Ethyl Centralite. This leads to the formation of various nitro and nitroso derivatives.[4] The reaction cascade effectively consumes the detrimental NOx gases, preventing them from further catalyzing the decomposition of the propellant's energetic components.
References
- 1. ethylcentralite.com [ethylcentralite.com]
- 2. [PDF] Studies on the Ballistic Parameters of a Deterred Triple Base Propellant Used in Large Caliber Ammunition | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Application of N'-Ethyl-N,N-diphenylurea in Organic Chemical Intermediate Production
Abstract
N'-Ethyl-N,N-diphenylurea is a significant organic chemical intermediate with primary applications as a stabilizer in energetic materials such as explosives and propellants. Its synthesis and the synthesis of related substituted ureas are fundamental processes in industrial organic chemistry. This document provides detailed application notes, experimental protocols for its synthesis, and quantitative data for related reactions. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound, also known as 3-ethyl-1,1-diphenylurea, is an asymmetrically substituted urea derivative. The urea functional group, with its capacity for hydrogen bonding, makes substituted ureas valuable intermediates in organic synthesis and materials science. While this compound itself is primarily recognized for its role as a stabilizer, the broader class of N,N-diphenylurea derivatives is being explored for applications in medicinal chemistry, including as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy.
The principal application of this compound is in the stabilization of nitrocellulose-based propellants. It functions by scavenging acidic decomposition products, primarily nitrogen oxides (NOx), which can otherwise lead to the autocatalytic decomposition of the energetic material. This stabilization effect is crucial for the safety and long-term storage of munitions.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This method offers high regioselectivity, ensuring the ethyl group is attached to the nitrogen of the former isocyanate. An alternative, though less common and more hazardous, approach involves the use of phosgene or its equivalents.
Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate
This protocol is adapted from the synthesis of the analogous N-methyl-N',N'-diphenylurea and provides a reliable method for producing this compound with a high yield.[1]
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Toluene (anhydrous)
-
Di-n-butyl phosphate (catalyst, optional)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Buchner funnel and filtration apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 0.5 mole of diphenylamine in 150 ml of anhydrous toluene.
-
Add 0.53 mole of ethyl isocyanate to the solution.
-
Optional: Add a catalytic amount (e.g., 0.6 g) of di-n-butyl phosphate.
-
Heat the reaction mixture to 100°C with constant stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid with two portions of 100 ml of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Expected Yield: Based on the synthesis of the methylated analog, a yield of approximately 96% can be expected.[1]
Quantitative Data for Related Urea Syntheses
The following table summarizes the quantitative data from the synthesis of closely related diphenylurea compounds, providing a benchmark for the synthesis of this compound.
| Compound | Reactants | Solvent | Catalyst | Temperature | Time | Yield | Purity | Reference |
| N-methyl-N',N'-diphenylurea | Diphenylamine, Methyl isocyanate | Toluene | Di-n-butyl phosphate | 100°C | 10 h | 96% | Not specified | [1] |
| N,N'-Diphenylurea | Aniline, Triphosgene | Acetonitrile | ETS-10 molecular sieve | 80°C | 4 h | 99% | 99.91% (HPLC) | |
| N,N'-Diphenylurea | Aniline, Urea | None | None | 160-175°C | 3-6 h | 98.6% | 99.2% |
Application as a Propellant Stabilizer
This compound and its symmetrical isomer, N,N'-diethyl-N,N'-diphenylurea (commonly known as Ethyl Centralite), are key stabilizers in nitrocellulose-based propellants. The decomposition of nitrocellulose produces nitrogen oxides (NOx), which can catalyze further decomposition, leading to instability and potential autoignition.
Mechanism of Stabilization
The stabilizing action of this compound involves the chemical scavenging of these acidic NOx species. The urea functional group reacts with NOx, neutralizing them and preventing their catalytic action. This process is crucial for extending the shelf-life and ensuring the safety of propellant formulations.
Diagrams
Caption: Synthesis workflow of this compound.
Caption: Stabilization of propellants by this compound.
Conclusion
This compound is a crucial chemical intermediate, particularly for the defense industry, where it serves as an essential stabilizer for propellants. Its synthesis is straightforward, relying on the robust reaction between diphenylamine and ethyl isocyanate, which can be performed with high efficiency. The protocols and data presented herein provide a comprehensive guide for the preparation and understanding of the primary application of this compound. Further research into the biological activities of its derivatives may open new avenues for its use in medicinal chemistry.
References
Application Note: HPLC Analysis of N'-Ethyl-N,N-diphenylurea
AN-HPLC-001
Introduction
N'-Ethyl-N,N-diphenylurea, also known as Ethyl Centralite, is a chemical compound commonly used as a stabilizer in smokeless powders and propellants. Its quantitative determination is crucial for quality control and stability studies of these materials. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. The described method is based on reverse-phase chromatography, which is a standard and robust technique for the separation and quantification of moderately polar organic compounds.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of materials containing this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following are representative chromatographic conditions.
| Parameter | Condition |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.
Preparation of Solutions
a) Mobile Phase Preparation
To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use, for example, by sonicating for 15-20 minutes.
b) Standard Stock Solution (100 µg/mL)
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. This will be the standard stock solution.
c) Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL). These solutions are used to construct the calibration curve.
d) Sample Preparation
The sample preparation will depend on the matrix. For a bulk substance, accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. For more complex matrices, an extraction step may be necessary. For example, a solid sample can be extracted with a suitable organic solvent like dichloromethane, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are summarized in the table below. The provided values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (t_R_) | ~ 5.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Validation
The following diagram shows the logical relationship between key parameters in HPLC method validation.
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for the Synthesis and Handling of N'-Ethyl-N,N-diphenylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea derivative with potential applications in medicinal chemistry and materials science. The primary synthetic route described is the reaction of diphenylamine with ethyl isocyanate, which offers a direct and regioselective pathway to the target compound.[1] This application note includes comprehensive guidelines for the safe handling of all reactants and the final product, a summary of physical and chemical properties, and detailed experimental procedures. Visual aids in the form of diagrams are provided to illustrate the experimental workflow and the underlying chemical transformation.
Introduction
Substituted ureas are a significant class of organic compounds with diverse applications, ranging from agrochemicals to pharmaceuticals.[1] Their utility often stems from the ability of the urea functional group to participate in hydrogen bonding, making them valuable scaffolds in drug design and supramolecular chemistry.[1] this compound is an asymmetrically substituted urea that holds promise for further investigation in various research and development fields. This protocol outlines a reliable method for its synthesis and provides essential data for its characterization and safe handling.
Physicochemical Data
Table 1: Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 53-54 | 302 |
| Ethyl Isocyanate | C₃H₅NO | 71.08 | -60 | 60 |
| This compound | C₁₅H₁₆N₂O | 240.30 | Not Reported (Predicted) | 777.14 (Calculated)[2] |
| N,N'-Diphenylurea (for comparison) | C₁₃H₁₂N₂O | 212.25 | 232[3] | 262[3] |
| N,N'-Diethyl-N,N'-diphenylurea (for comparison) | C₁₇H₂₀N₂O | 268.35 | 73-75[4] | Not Reported |
Experimental Protocol: Synthesis of this compound
The recommended and most unambiguous synthesis of this compound involves the nucleophilic addition of diphenylamine to ethyl isocyanate.[1]
Materials and Equipment
-
Reactants:
-
Diphenylamine (≥99%)
-
Ethyl isocyanate (≥98%)
-
Anhydrous Toluene
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Reaction Procedure
A procedure adapted from the synthesis of a similar compound, N-methyl-N',N'-diphenylurea, is as follows:[5]
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 equivalent) in anhydrous toluene.
-
Slowly add ethyl isocyanate (1.05 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for several hours (e.g., 10 hours), with continuous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture).
-
Wash the purified crystals with a small amount of cold solvent and dry them under vacuum.
Characterization Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~3.2 (q, 2H, -CH₂ CH₃), ~5.5-6.5 (br s, 1H, -NH -), ~7.0-7.5 (m, 10H, Ar-H ) |
| ¹³C NMR | δ (ppm): ~15 (CH₃), ~35 (CH₂), ~120-145 (Ar-C), ~155 (C=O) |
| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, urea), ~1600, 1500 (Ar C=C stretch) |
Safety and Handling
Extreme caution must be exercised when handling the reactants, particularly ethyl isocyanate.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[6]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. For handling larger quantities of ethyl isocyanate, a respirator with an appropriate cartridge may be necessary.
Reactant Handling
-
Diphenylamine:
-
Ethyl Isocyanate:
Product Handling
-
The toxicological properties of this compound have not been fully investigated. It should be handled with care, assuming it may have hazardous properties similar to its precursors.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Use appropriate PPE as described above.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction of diphenylamine and ethyl isocyanate to form this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,3-Diethyl-1,3-diphenylurea(85-98-3) 13C NMR spectrum [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Ethyl centralite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3 | Chemsrc [chemsrc.com]
- 5. 1-Ethyl-3-methyldiphenylurea | C16H18N2O | CID 78227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-1,3-diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 7. N, N-diethyl diphenylurea CAS85-98-3| Centralite I [hslg-tech.com]
- 8. 1-Ethyl-1-methyl-3,3-diphenylurea | C16H18N2O | CID 67018920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
Application Notes & Protocols for the Quantitative Determination of N'-Ethyl-N,N-diphenylurea using Photochemically Induced Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
N'-Ethyl-N,N-diphenylurea (EDU) is a urea derivative of significant interest in various chemical and pharmaceutical applications. Its quantitative determination is crucial for quality control, stability studies, and pharmacokinetic analysis. While EDU itself is non-fluorescent, this application note describes a highly sensitive and selective method for its quantification based on photochemically induced fluorescence (PIF). This technique involves the conversion of the non-fluorescent EDU into a fluorescent photoproduct upon exposure to ultraviolet (UV) irradiation. The resulting fluorescence intensity is directly proportional to the initial concentration of EDU, allowing for its precise measurement. This method offers a simple, rapid, and cost-effective alternative to traditional chromatographic techniques.[1][2]
Principle of the Method
The underlying principle of the PIF method is the photochemical transformation of a non-fluorescent analyte into a fluorescent derivative. In the case of this compound, UV irradiation induces a chemical reaction that results in the formation of a product with a distinct fluorescence signature. The intensity of this emitted fluorescence is then measured at a specific wavelength, providing a quantitative measure of the original analyte concentration.[1][2]
Caption: Principle of Photochemically Induced Fluorescence (PIF) for EDU detection.
Experimental Protocols
Materials and Reagents
-
Standard Stock Solution of EDU: Prepare a 1.0 x 10⁻³ M stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the chosen solvent to cover the desired concentration range.
-
Solvents: Spectroscopic grade methanol, acetonitrile, chloroform, and deionized water. The choice of solvent can influence the fluorescence intensity, with water often providing the best sensitivity.[2]
-
Instrumentation:
-
A spectrofluorometer equipped with a xenon lamp source.
-
A UV irradiation source (e.g., a mercury lamp).
-
Quartz cuvettes (1 cm path length).
-
Instrumentation Parameters
The following parameters are based on studies of a closely related compound, 1,3-diethyl-1,3-diphenylurea, and should be optimized for this compound.[1][2]
-
Excitation Wavelength (λex): 227 nm
-
Emission Wavelength (λem): 354 nm
-
Excitation and Emission Slit Widths: 5 nm
-
UV Irradiation Time: 4 minutes (This is a critical parameter and should be optimized to achieve maximum fluorescence intensity without causing photodegradation of the fluorescent product).
Standard Calibration Curve Construction
-
Pipette a fixed volume (e.g., 3 mL) of each working standard solution into separate quartz cuvettes.
-
Place each cuvette in the UV irradiation apparatus and expose for the optimized time (e.g., 4 minutes).
-
Immediately after irradiation, transfer the cuvette to the spectrofluorometer.
-
Measure the fluorescence intensity at the optimized excitation and emission wavelengths (λex = 227 nm, λem = 354 nm).
-
Plot a calibration curve of fluorescence intensity versus the concentration of EDU.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
Sample Analysis
-
Prepare the sample solution containing an unknown concentration of EDU. The sample matrix should be considered, and appropriate extraction or dilution steps may be necessary to minimize interference.
-
Transfer a fixed volume of the prepared sample solution into a quartz cuvette.
-
Irradiate the sample under the same conditions as the standards.
-
Measure the fluorescence intensity of the irradiated sample.
-
Calculate the concentration of EDU in the sample using the equation from the standard calibration curve.
Caption: Experimental workflow for the quantitative analysis of EDU using PIF.
Quantitative Data Summary
The following table summarizes the quantitative data obtained for the determination of 1,3-diethyl-1,3-diphenylurea, a structurally similar compound, using the PIF method. These values provide a strong reference point for the expected performance of the method for this compound.[1][2]
| Parameter | Value | Reference |
| Linear Range | 4 x 10⁻⁸ to 2 x 10⁻⁶ mol L⁻¹ | [1][2] |
| Limit of Detection (LOD) | 2 x 10⁻⁸ mol L⁻¹ | [1][2] |
| Relative Standard Deviation (RSD) | 3% (for n=5) | [1][2] |
| Excitation Wavelength (λex) | 227 nm | [1] |
| Emission Wavelength (λem) | 354 nm | [1] |
| UV Irradiation Time | 4 minutes | [1] |
Method Validation and Considerations
-
Specificity: The specificity of the method should be evaluated by testing for potential interference from other compounds that may be present in the sample matrix.
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence intensity. A systematic study of different solvents (e.g., water, methanol, acetonitrile) is recommended to select the optimal medium for the analysis.[1][2]
-
Oxygen Dependence: The presence of dissolved oxygen can quench fluorescence. It is advisable to investigate the effect of deoxygenation (e.g., by purging with nitrogen) on the fluorescence signal to determine if this step is necessary for enhanced sensitivity and reproducibility.[1]
-
Comparison with Other Methods: The results obtained using the PIF method should be compared with a validated reference method, such as High-Performance Liquid Chromatography (HPLC), to ensure accuracy and reliability.[1][2]
Conclusion
The photochemically induced fluorescence method provides a sensitive, simple, and rapid approach for the quantitative determination of this compound. By converting the non-fluorescent analyte into a fluorescent photoproduct, this technique overcomes the limitations of direct fluorescence measurements. The presented protocols and data, based on a closely related compound, offer a solid foundation for the development and validation of this analytical method for researchers, scientists, and drug development professionals.
References
Storage and handling procedures for N'-Ethyl-N,N-diphenylurea in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe storage and handling of N'-Ethyl-N,N-diphenylurea in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Introduction
This compound, also known as 3-ethyl-1,1-diphenylurea, is a substituted urea derivative. These compounds are significant in various fields of chemistry. Substituted ureas serve as valuable intermediates in organic synthesis and are utilized in the development of pharmaceuticals and functional materials.[1] Specifically, this compound and its derivatives are of interest in medicinal chemistry as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immune evasion.[1] It also finds application as a stabilizer in propellants and explosives, where it neutralizes acidic degradation products.[1]
The molecular structure consists of a central urea core with an ethyl group on one nitrogen atom and two phenyl groups on the other. This asymmetric substitution influences its chemical reactivity and physical properties.[1]
Physical and Chemical Properties
A summary of the quantitative data for this compound is presented in the table below. This information is compiled from various chemical databases and supplier safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 73-75 °C | [3] |
| Boiling Point | 325 - 330 °C | |
| Solubility | Soluble in acetone.[3] Water solubility: 40.5 mg/L at 20°C.[3] | |
| Vapor Density | 9.3 (vs air) | [3] |
| LogP (octanol-water) | 3.98 at 23°C | [3] |
Storage and Handling Procedures
Proper storage and handling are essential to maintain the stability of this compound and to prevent exposure.
3.1. Storage
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Conditions to Avoid: Avoid exposure to incompatible materials, excess heat, and the formation of dust.[2][4] The compound is noted to be shock-sensitive.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][4]
3.2. Handling
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Engineering Controls: Ensure adequate ventilation. Use a fume hood if there is a risk of dust formation or inhalation.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
Experimental Protocols
4.1. Protocol for Safe Weighing and Handling
-
Preparation:
-
Ensure the work area (e.g., a balance enclosure or a fume hood) is clean and free of contaminants.
-
Don the required PPE: lab coat, gloves, and safety glasses.
-
-
Weighing:
-
To minimize dust generation, handle the solid material gently.
-
Use a spatula to transfer the desired amount of this compound to a tared weighing vessel.
-
If possible, use a balance with a draft shield.
-
-
Dissolution:
-
When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Cleanup:
-
Clean any spills on the balance or work surface immediately using a damp cloth or paper towel.
-
Dispose of all waste materials, including contaminated PPE, in a designated hazardous waste container.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after removing gloves.
-
4.2. Synthesis Protocol: Amine-Isocyanate Condensation
A common and direct method for synthesizing asymmetrically substituted ureas like this compound is the reaction of an amine with an isocyanate.[1]
-
Reactants and Materials:
-
N,N-Diphenylamine
-
Ethyl isocyanate
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Reaction flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere, dissolve N,N-diphenylamine in the chosen anhydrous solvent.
-
Begin stirring the solution at room temperature.
-
Slowly add an equimolar amount of ethyl isocyanate to the stirred solution. This reaction is typically exothermic, so a cooling bath may be necessary to maintain the desired reaction temperature.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
-
Hazard Identification and First Aid
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin Contact: May cause skin sensitization by contact.[6]
-
Eye Contact: Direct contact may cause transient discomfort and redness.[6]
-
Inhalation: Avoid inhaling dust.
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4]
-
If Inhaled: Remove to fresh air. Get medical attention immediately if symptoms occur.[2][4]
-
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making protocol for responding to a spill.
References
- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. N,N'-DIETHYL-N,N'-DIPHENYLUREA Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: N,N'-Diphenylurea Derivatives as Potent IDO1 Inhibitors for Cancer Research
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein in oncology. As a heme-containing intracellular enzyme, IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] The overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[2][5][6] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, and N,N'-diphenylurea derivatives have shown significant potential as a novel class of IDO1 inhibitors.[3][4][7]
These application notes provide an overview of the mechanism of action of N,N'-diphenylurea derivatives, their inhibitory efficacy, and detailed protocols for their evaluation in cancer research.
Mechanism of Action and Signaling Pathway
N,N'-diphenylurea derivatives typically act as competitive inhibitors of IDO1, binding to the active site of the enzyme. The proposed mechanism involves the interaction of the urea motif and substituted phenyl rings with key residues within the enzyme's catalytic pocket, thereby preventing the binding of the natural substrate, L-tryptophan.[1][3]
The inhibition of IDO1 by these derivatives counteracts the immunosuppressive effects mediated by the kynurenine pathway. By blocking the conversion of tryptophan to kynurenine, these inhibitors restore local tryptophan levels, which is crucial for T cell proliferation and function.[2] Furthermore, the reduction in kynurenine levels prevents the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that contributes to the immunosuppressive phenotype of immune cells.[5] The downstream effects include enhanced activation of CD8+ effector T cells and NK cells, and a reduction in the population and suppressive function of Tregs and MDSCs.[5]
Data Presentation: In Vitro Efficacy of N,N'-Diphenylurea Derivatives
The following table summarizes the in vitro inhibitory activity of selected N,N'-diphenylurea derivatives against the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Structure/Substitution | IDO1 IC50 (µM) | Reference |
| i12 | Phenyl urea derivative | 0.1 - 0.6 | [1] |
| i23 | Phenyl urea derivative | 0.1 - 0.6 | [1] |
| i24 | Phenyl urea derivative | 0.1 - 0.6 | [1] |
| 3g | Diphenylurea-linked 1,2,3-triazole | 1.73 ± 0.97 | [3][4][7] |
| Amg-1 | (Positive Control) | 3.97 | [3] |
| Epacadostat | (Reference Compound) | Potent Inhibitor | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for the screening and characterization of novel N,N'-diphenylurea derivatives as IDO1 inhibitors.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Test compounds (N,N'-diphenylurea derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 320-325 nm[8]
Protocol:
-
Prepare the reaction mixture containing IDO1 Assay Buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.[9][10]
-
Add 5 µl of the test compound solution at various concentrations to the wells of the 96-well plate.[8] For positive and blank controls, add the same volume of DMSO.[8]
-
Add 90 µl of the reaction mixture to each well.[8]
-
Initiate the reaction by adding 5 µl of diluted IDO1 enzyme to each well, except for the blank control where assay buffer is added instead.[8]
-
Incubate the plate at room temperature for 3 hours.[8]
-
Measure the absorbance of the product, N-formylkynurenine, at 320-325 nm using a microplate reader.[8]
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[11][12]
-
Cell culture medium and supplements
-
Test compounds (N,N'-diphenylurea derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Reagent for kynurenine detection
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[11]
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[11]
-
Add the test compounds at various concentrations to the cells and incubate for another 24 hours.[11]
-
Collect the cell culture supernatant.[11]
-
To measure kynurenine, add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[11]
-
Add the kynurenine detection reagent and measure the absorbance at 480 nm.[11]
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.[11]
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
T Cell Co-Culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T cell proliferation from IDO1-mediated suppression.
Materials:
-
IDO1-expressing cancer cells
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
-
Test compounds
-
Cell proliferation assay reagent (e.g., WST-1 or CFSE)
-
Co-culture medium
Protocol:
-
Seed IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFNγ as described above.
-
Add the test compounds to the cancer cells.
-
Add T cells and T cell activation stimuli to the wells containing the cancer cells.
-
Co-culture the cells for 48-72 hours.
-
Measure T cell proliferation using a standard proliferation assay.
-
Assess the ability of the test compounds to rescue T cell proliferation in the presence of IDO1-expressing cancer cells.
In Vivo Efficacy Studies in Syngeneic Mouse Models
These studies are crucial for evaluating the anti-tumor efficacy of the IDO1 inhibitors in an immunocompetent animal model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
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Murine tumor cell line that expresses IDO1 (e.g., B16F10 melanoma or PAN02 pancreatic cancer).[1]
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Equipment for animal handling and dosing
Protocol:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Once the tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., compound i12 at 15 mg/kg or 30 mg/kg daily via oral gavage) and vehicle control to the respective groups.[1]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.[1]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.[1]
Conclusion
N,N'-diphenylurea derivatives represent a promising class of IDO1 inhibitors with potent anti-tumor activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively screen, characterize, and evaluate these compounds in the context of cancer immunotherapy. The detailed experimental workflows and signaling pathway diagrams offer a clear understanding of the scientific rationale and practical execution of key assays in this field of research.
References
- 1. mdpi.com [mdpi.com]
- 2. fortislife.com [fortislife.com]
- 3. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 4. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N'-Ethyl-N,N-diphenylurea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N'-Ethyl-N,N-diphenylurea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to improve yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following:
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Incomplete Reaction: The reaction between diphenylamine and ethyl isocyanate may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. For a similar synthesis of N-methyl-N',N'-diphenylurea, a reaction time of 10 hours at 100°C in toluene was successful.[1]
-
Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of undesired urea byproducts and consumption of the isocyanate, thus lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Sub-optimal Molar Ratio: An inappropriate stoichiometric ratio of reactants can limit the yield. While a 1:1 molar ratio is theoretically required, a slight excess of the isocyanate (e.g., 1.06 equivalents) has been used effectively in the synthesis of the analogous N-methyl-N',N'-diphenylurea to ensure complete conversion of the diphenylamine.[1]
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Side Reactions: At elevated temperatures, isocyanates can undergo self-polymerization or react with the newly formed urea product to form biuret derivatives, reducing the yield of the desired product.[2][3][4]
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Inefficient Purification: Product loss during workup and purification can significantly impact the final yield. Optimize your purification strategy, for instance, by carefully selecting the recrystallization solvent to maximize recovery.
Q2: I am observing an insoluble white precipitate in my reaction mixture. What could it be?
A2: The formation of an insoluble white precipitate is likely due to the presence of moisture in your reaction. Ethyl isocyanate can react with water to form N,N'-diethylurea, which is a common byproduct and is often insoluble in organic solvents. To avoid this, ensure all your reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., under nitrogen or argon).
Q3: What are the most common side products in this synthesis, and how can I minimize them?
A3: The primary side products are typically:
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N,N'-diethylurea: Formed from the reaction of ethyl isocyanate with water. To minimize its formation, use anhydrous conditions.
-
Biuret Derivatives: Formed by the reaction of the this compound product with another molecule of ethyl isocyanate. This is more likely to occur at higher temperatures or with a large excess of isocyanate. To minimize this, use a modest excess of ethyl isocyanate and maintain careful temperature control.[2][3][4]
-
Polymeric materials: Isocyanates can polymerize, especially at higher temperatures. Avoid unnecessarily high reaction temperatures.
Q4: How do I effectively purify the crude this compound?
A4: Purification is crucial for obtaining a high-purity product. Common methods include:
-
Filtration and Washing: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration. Washing the solid with a cold, non-polar solvent in which the product has low solubility (like cold toluene or hexane) can help remove unreacted starting materials and soluble impurities.[1]
-
Recrystallization: This is a highly effective method for purification. The choice of solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at lower temperatures, allowing for the crystallization of the pure compound upon cooling. Common solvents for the recrystallization of urea derivatives include ethanol, or solvent mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[5] Experimentation with different solvents or solvent pairs is often necessary to find the optimal conditions.
Q5: Can I monitor the progress of the reaction?
A5: Yes, monitoring the reaction is recommended to determine the optimal reaction time and ensure completion. Thin-Layer Chromatography (TLC) is a simple and effective method for this.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot disappears. For more quantitative analysis, techniques like HPLC or in-situ IR spectroscopy can be employed.[7]
Data Presentation
Optimizing reaction parameters is key to maximizing the yield of this compound. The following table summarizes the impact of various conditions on the synthesis of the closely related N-methyl-N',N'-diphenylurea, which can serve as a valuable starting point for the optimization of the target synthesis.[1]
| Parameter | Condition | Observed Yield (%) | Purity | Notes |
| Reactant Ratio | Diphenylamine:Methyl Isocyanate (1:1.06) | 96 | High | A slight excess of isocyanate drives the reaction to completion. |
| Solvent | Toluene | 96 | High | Anhydrous toluene is a suitable solvent for this reaction. |
| Temperature | 100°C | 96 | High | Provides a reasonable reaction rate without significant side reactions. |
| Reaction Time | 10 hours | 96 | High | Sufficient time for the reaction to go to completion at 100°C. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound, based on established procedures for analogous compounds.[1][6]
Protocol 1: Synthesis of this compound in Toluene
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous Toluene
-
Di-n-butyl phosphate (optional catalyst)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.
-
Under an inert atmosphere, add diphenylamine (1 equivalent) and anhydrous toluene to the flask.
-
If using a catalyst, add a catalytic amount of di-n-butyl phosphate (e.g., ~0.1 mol%).
-
Slowly add ethyl isocyanate (1.06 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.
-
Monitor the reaction progress using TLC until the diphenylamine is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any residual starting materials and soluble impurities.
-
Dry the purified this compound in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, n-hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Logical Workflow for Synthesis Troubleshooting
Caption: Troubleshooting workflow for low yield or impure product.
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting side reactions in N'-Ethyl-N,N-diphenylurea preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Ethyl-N,N-diphenylurea. The following information is designed to help identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most direct method for synthesizing this compound?
A1: The most direct and widely used method for preparing this compound is the reaction of diphenylamine with ethyl isocyanate. This reaction is an amine-isocyanate condensation, where the nucleophilic nitrogen of diphenylamine attacks the electrophilic carbonyl carbon of the ethyl isocyanate. This method is typically efficient and can proceed under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst.[1]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The most common side reactions include:
-
Hydrolysis of Ethyl Isocyanate: Ethyl isocyanate is highly reactive and can react with any moisture present in the reaction setup. This hydrolysis reaction produces ethylamine and carbon dioxide. The newly formed ethylamine can then react with another molecule of ethyl isocyanate to form the symmetrical byproduct, N,N'-diethylurea.
-
Formation of Symmetrical N,N-diphenylurea: This can occur if the starting diphenylamine contains impurities or if there are side reactions leading to the formation of aniline, which can then react to form N,N-diphenylurea. However, in the direct synthesis from highly pure diphenylamine and ethyl isocyanate, this is less common.
Q3: How can I minimize the formation of N,N'-diethylurea?
A3: To minimize the formation of N,N'-diethylurea, it is crucial to work under anhydrous (moisture-free) conditions. This includes using dry solvents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled reagents can also help to remove any absorbed moisture.
Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?
A4: The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of this compound, unreacted diphenylamine, and potential side products like N,N'-diethylurea and N,N-diphenylurea. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider gently heating the reaction mixture or extending the reaction time. |
| Moisture in the reaction. | As mentioned in the FAQs, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent the hydrolysis of ethyl isocyanate. |
| Incorrect stoichiometry. | Ensure the molar ratio of diphenylamine to ethyl isocyanate is appropriate. A slight excess of the less expensive reagent can sometimes be used to drive the reaction to completion. |
| Loss of product during workup or purification. | Optimize the workup and purification procedures. For recrystallization, choose a solvent system that provides good recovery. For column chromatography, select an appropriate eluent system to minimize product loss. |
Problem 2: Presence of a significant amount of N,N'-diethylurea in the product.
| Possible Cause | Suggested Solution |
| Contamination of reagents or solvent with water. | Use freshly dried solvents and ensure all glassware is thoroughly dried. Consider using a solvent drying system. |
| Exposure to atmospheric moisture. | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent. | The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like ethanol/water can be effective.[3][4] The product is first dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling should then induce crystallization of the pure product. |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) on a silica gel column can effectively separate this compound from less polar starting materials and more polar byproducts.[5] |
Experimental Protocols
Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diphenylamine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
To this stirred solution, add ethyl isocyanate (1.0-1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (CDCl3, δ ppm) | Key 13C NMR Signals (CDCl3, δ ppm) |
| This compound | C15H16N2O | 240.30 | ~70-72 | ~7.2-7.4 (m, 10H, Ar-H), ~4.8 (br s, 1H, NH), ~3.2 (q, 2H, CH2), ~1.1 (t, 3H, CH3) | ~155 (C=O), ~142 (Ar-C), ~129, ~126, ~125 (Ar-CH), ~35 (CH2), ~15 (CH3) |
| N,N'-diethylurea | C5H12N2O | 116.16 | 112-114 | ~4.7 (br s, 2H, NH), 3.19 (q, 4H, CH2), 1.12 (t, 6H, CH3) | ~159 (C=O), ~35 (CH2), ~15 (CH3) |
| N,N-diphenylurea | C13H12N2O | 212.25 | 238-241 | ~8.63 (s, 2H, NH), ~7.46 (d, 4H, Ar-H), ~7.29 (t, 4H, Ar-H), ~6.98 (t, 2H, Ar-H) (in DMSO-d6) | ~152.8 (C=O), ~139.0, ~129.1, ~120.3, ~118.6 (Ar-C) (in DMSO-d6) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[6][7][8][9][10]
Mandatory Visualizations
Caption: Main synthetic route to this compound.
References
- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]
- 2. Separation of N’-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. column-chromatography.com [column-chromatography.com]
- 6. scienceopen.com [scienceopen.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
Addressing solubility challenges of N'-Ethyl-N,N-diphenylurea in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of N'-Ethyl-N,N-diphenylurea in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is predicted to have very low solubility in water. Based on its calculated Log10 of water solubility (in mol/l) of -3.49, the aqueous solubility is estimated to be extremely low.[1] For comparison, the related compound 1,3-diphenylurea is also known to be sparingly soluble in aqueous buffers.
Q2: In which organic solvents is this compound likely to be more soluble?
A2: While specific data for this compound is limited, related diphenylurea compounds exhibit significantly better solubility in polar aprotic organic solvents. For instance, 1,3-diphenylurea is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL. It is also moderately soluble in ethanol and methanol.[2] Therefore, it is anticipated that this compound will also show enhanced solubility in solvents like DMSO, DMF, and N-methyl-2-pyrrolidinone (NMP).[3]
Q3: How can I prepare an aqueous stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO. This concentrated stock solution can then be serially diluted with the aqueous buffer of choice to the desired final concentration. It is important to note that the final concentration of the organic solvent should be kept low to avoid potential effects on the experimental system. For a similar compound, 1,3-diphenylurea, a solubility of approximately 50 µg/ml was achieved in a 1:20 solution of DMSO:PBS (pH 7.2).
Q4: What is the impact of pH on the solubility of this compound?
A4: Urea itself is a neutral compound, and its solubility is not significantly affected by pH within a neutral range.[4] However, at extreme pH values (below 2 and above 12), the stability and solubility of urea can be altered.[5] While specific data for this compound is not available, it is a non-ionizable compound, so its aqueous solubility is expected to be largely independent of pH in the range typically used for biological experiments (pH 4-10).
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions
If you observe precipitation when preparing aqueous solutions of this compound, consider the following troubleshooting steps and solubility enhancement techniques.
Decision Workflow for Addressing Precipitation
Caption: A flowchart to troubleshoot precipitation issues.
Solubility Enhancement Techniques
If simple co-solvent systems are insufficient, more advanced formulation strategies may be necessary.
Co-solvency
The use of water-miscible organic solvents (co-solvents) is a common strategy to increase the solubility of poorly soluble compounds.[6] By reducing the polarity of the aqueous medium, the solubility of hydrophobic molecules like this compound can be enhanced.
Quantitative Data for Related Compounds in Different Solvents:
| Compound | Solvent | Solubility |
| 1,3-Diphenylurea | DMSO | ~30 mg/mL |
| 1,3-Diphenylurea | Dimethylformamide (DMF) | ~30 mg/mL |
| 1-Phenylurea | Water | Very Low |
| 1-Phenylurea | DMSO | High |
| 1-Phenylurea | DMF | Highest among tested |
This table summarizes data for related urea compounds to provide an estimate of solvent effectiveness.[3]
Solid Dispersions
Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[7][8] This can enhance dissolution by reducing particle size to a molecular level and improving wettability. Urea and its derivatives have been used as carriers in solid dispersions.[8]
Workflow for Preparing a Solid Dispersion
Caption: A workflow for solid dispersion preparation.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10][11][12]
Methodology:
-
Preparation of Solvent: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of this compound to a sealed container (e.g., glass vial) containing a known volume of the prepared solvent. The excess solid should be visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9][10]
-
Phase Separation: After equilibration, allow the suspension to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Determine the concentration of this compound in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method is suitable for thermolabile compounds.
Methodology:
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture of solvents).
-
Dissolution: Dissolve a specific ratio of this compound and the carrier in the selected solvent to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid decomposition.
-
Drying: Dry the resulting solid film under vacuum for an extended period to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and then grind and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for properties such as drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
References
- 1. Urea, N,N-diphenyl-N'-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Collection - 1âPhenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. japsonline.com [japsonline.com]
- 8. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Scaling Up N'-Ethyl-N,N-diphenylurea Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N'-Ethyl-N,N-diphenylurea, with a focus on scaling up the process from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and widely used method for synthesizing this compound at both lab and pilot scale is the reaction of diphenylamine with ethyl isocyanate.[1] This amine-isocyanate condensation is typically efficient, proceeds under mild conditions, and offers high regioselectivity, which is crucial for producing the desired unsymmetrical trisubstituted urea.[1]
Q2: What are the main challenges when scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The reaction between diphenylamine and ethyl isocyanate can be exothermic. Managing the heat generated is critical at a larger scale to prevent side reactions and ensure safety.
-
Mixing Efficiency: Ensuring homogenous mixing of the reactants in a larger reactor volume is essential for consistent reaction progress and to avoid localized "hot spots."
-
Solvent Selection and Volume: The choice of solvent and its volume become more critical at the pilot scale to ensure solubility of reactants and products, facilitate heat transfer, and simplify downstream processing.
-
Product Isolation and Purification: Isolating and purifying the final product from a larger batch may require different techniques than those used in the lab, such as centrifugation instead of vacuum filtration, and crystallization in larger vessels.
Q3: Are there alternative, "greener" synthetic routes that avoid isocyanates?
A3: Yes, alternative methods are being developed to avoid hazardous reagents like isocyanates.[2] Some approaches for synthesizing unsymmetrical ureas include:
-
From Carbamates: This method involves the reaction of a carbamate with an amine at elevated temperatures, often with a base, to generate the isocyanate in situ.[2]
-
Using Carbonyl Disulfide (COS): A novel method for the selective synthesis of unsymmetrical ureas from amines and COS has been reported.[3]
-
From Isopropenyl Carbamates: These compounds react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield.[4] However, for this compound, the reaction of diphenylamine with ethyl isocyanate remains a common and well-established method.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials (diphenylamine) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions due to high temperature. - Impure starting materials. | - Extend reaction time and monitor by TLC/HPLC. - Improve temperature control, especially during the addition of ethyl isocyanate. - Ensure the purity of diphenylamine and ethyl isocyanate. |
| Presence of Symmetric Diphenylurea Byproduct | - This is more common in one-pot syntheses that don't use pre-formed ethyl isocyanate. If a phosgene equivalent is used with a mixture of amines, this can occur. | - For the recommended synthesis, this is unlikely. If using an alternative route, consider a stepwise approach where the isocyanate is formed first, followed by the addition of the second amine. |
| Difficulty in Product Precipitation/Crystallization | - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization. | - If the product is soluble, consider adding a non-polar anti-solvent (e.g., hexane) to induce precipitation. - Attempt to purify a small sample by column chromatography to obtain a seed crystal for the bulk crystallization. |
| Product is Oily or Gummy | - Residual solvent. - Presence of low-melting impurities. | - Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from a suitable solvent system to remove impurities. |
| Scale-up Reaction is Too Exothermic | - Addition of ethyl isocyanate is too fast. - Inadequate cooling of the reactor. | - Add the ethyl isocyanate dropwise or via a syringe pump to control the addition rate. - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the reaction scale. |
Experimental Protocols
Laboratory Scale Synthesis (Example)
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous Toluene (or other suitable aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add ethyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold toluene or hexane.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Pilot Scale Synthesis Considerations
-
Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling capabilities is recommended. The reactor should be equipped with a mechanical stirrer, a condenser, and ports for reactant addition and sampling.
-
Reagent Addition: For larger quantities, ethyl isocyanate should be added via a metering pump to ensure a slow and controlled rate of addition, which is crucial for managing the reaction exotherm.
-
Temperature Control: The reactor jacket should be connected to a temperature control unit to maintain the desired reaction temperature profile.
-
Work-up: The product can be isolated by centrifugation followed by washing with an appropriate solvent. Drying can be performed in a vacuum oven.
Data Presentation
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Diphenylamine | 10.0 g | 1.0 kg |
| Ethyl Isocyanate | 4.4 g | 0.44 kg |
| Solvent (Toluene) | 100 mL | 10 L |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Experimental Workflow
References
- 1. This compound | 18168-01-9 | Benchchem [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions during N'-Ethyl-N,N-diphenylurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Ethyl-N,N-diphenylurea. The focus is on the safe management of exothermic reactions that can occur during the synthesis.
Troubleshooting Guide: Managing Exothermic Events
Uncontrolled exothermic reactions can pose significant safety hazards, including runaway reactions, pressure buildup, and the release of hazardous materials. The following guide provides systematic troubleshooting for potential issues encountered during the synthesis of this compound, particularly when reacting diphenylamine with ethyl isocyanate.
Problem: Rapid, Uncontrolled Temperature Increase
A sudden and sharp rise in reaction temperature is a primary indicator of a potential runaway reaction.
| Potential Cause | Immediate Action | Preventative Measure |
| Incorrect Reagent Addition Rate: Adding ethyl isocyanate too quickly to the diphenylamine solution. | 1. Immediately stop the addition of ethyl isocyanate. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. If the temperature continues to rise rapidly, prepare for emergency shutdown and quenching of the reaction. | 1. Add the ethyl isocyanate dropwise using a pressure-equalizing dropping funnel. 2. Monitor the internal reaction temperature continuously with a calibrated thermometer. 3. Pre-cool the diphenylamine solution before starting the addition of ethyl isocyanate. |
| Inadequate Cooling: The cooling system is unable to dissipate the heat generated by the reaction. | 1. Enhance cooling by using a lower temperature cooling medium (e.g., switch from an ice-water bath to a dry ice-acetone bath). 2. Increase the surface area for cooling if possible. | 1. Ensure the reactor size is appropriate for the scale of the reaction to allow for efficient heat transfer. 2. Use a cooling bath with a temperature significantly lower than the desired reaction temperature. 3. Ensure good agitation to promote heat exchange throughout the reaction mixture. |
| Concentrated Reagents: Using overly concentrated solutions can lead to a highly exothermic reaction. | 1. If safe to do so, add a pre-cooled solvent to dilute the reaction mixture and help absorb the excess heat. | 1. Conduct the reaction in a suitable solvent to moderate the reaction rate and help dissipate heat. 2. Perform small-scale trials to determine the optimal concentration before proceeding to a larger scale. |
| Catalyst Issues (if applicable): Presence of an unintended catalyst or incorrect catalyst concentration. | 1. Quench the reaction if the temperature rise is uncontrollable. | 1. Ensure all glassware is clean and free of contaminants that could act as catalysts. 2. If a catalyst is used, ensure it is added at the correct concentration and temperature. |
Problem: Localized Hotspots
Even if the overall temperature appears controlled, localized hotspots can form, potentially leading to side reactions or decomposition.
| Potential Cause | Immediate Action | Preventative Measure |
| Poor Mixing: Inefficient stirring does not allow for uniform distribution of reactants and heat. | 1. Increase the stirring rate to improve homogeneity. | 1. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger scale reactions. 2. Ensure the stirrer is positioned correctly within the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in this compound synthesis?
The reaction between an isocyanate (ethyl isocyanate) and an amine (diphenylamine) to form a urea linkage is a highly exothermic process. The formation of the stable urea bond releases a significant amount of energy as heat.
Q2: How can I predict the potential for a thermal runaway?
Q3: What are the recommended cooling methods?
For laboratory-scale synthesis, an ice-water bath (0 °C) is a common starting point.[3] For larger scales or if the initial trials show a strong exotherm, a dry ice-acetone bath (approximately -78 °C) provides more robust cooling.
Q4: What is a safe rate of addition for the ethyl isocyanate?
The addition rate should be slow enough to maintain the desired internal reaction temperature. A general guideline is to add the ethyl isocyanate dropwise, monitoring the temperature closely. If the temperature begins to rise more than a few degrees above the set point, the addition should be paused until the temperature stabilizes.
Q5: What are the signs of a developing runaway reaction?
-
A rapid and accelerating increase in temperature that does not respond to cooling.
-
A sudden change in the color or viscosity of the reaction mixture.
-
Vigorous boiling or refluxing of the solvent, even with external cooling.
-
An increase in pressure within a closed system.
Q6: What should be included in an emergency plan for a runaway reaction?
-
A clear and practiced emergency shutdown procedure.
-
Access to a quenching agent (e.g., a large volume of a cold, inert solvent or a chemical quencher).
-
Personal protective equipment (PPE), including a face shield, safety goggles, and flame-retardant lab coat.
-
Knowledge of the location and operation of the nearest safety shower and fire extinguisher.
-
An established evacuation route.
Experimental Protocol: Synthesis of this compound with Temperature Control
This protocol provides a detailed methodology for the synthesis of this compound, emphasizing measures to control the exothermic reaction.
Materials:
-
Diphenylamine
-
Ethyl isocyanate
-
Anhydrous toluene (or other suitable inert solvent)
-
Three-necked round-bottom flask
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Condenser with a drying tube
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, condenser, dropping funnel, and thermometer. Ensure all glassware is dry.
-
Reagent Preparation: In the flask, dissolve diphenylamine in anhydrous toluene.
-
Cooling: Place the flask in the cooling bath and stir the solution until it reaches the desired internal temperature (e.g., 0-5 °C).
-
Controlled Addition: Slowly add the ethyl isocyanate to the dropping funnel. Begin the dropwise addition of ethyl isocyanate to the stirred diphenylamine solution.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within the desired range (e.g., below 10 °C). If the temperature rises significantly, stop the addition until it is brought back under control.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, followed by gradual warming to room temperature.
-
Workup and Purification: Once the reaction is complete (monitored by a suitable technique like TLC or LC-MS), the product can be isolated and purified using standard laboratory procedures such as quenching with a suitable reagent, extraction, and recrystallization.
Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: Experimental workflow for controlled synthesis.
References
Analytical challenges in the detection of N'-Ethyl-N,N-diphenylurea in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N'-Ethyl-N,N-diphenylurea (also known as Ethyl Centralite) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of this compound?
A1: The most prevalent methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC with UV detection is a robust and widely available technique, while HPLC-MS and GC-MS offer higher sensitivity and selectivity, which is crucial for complex matrices.
Q2: What are the critical sample preparation steps for analyzing this compound in complex matrices?
A2: Effective sample preparation is key to accurate analysis. Common steps include:
-
Solvent Extraction: Utilizing a solvent with a polarity similar to this compound to selectively extract it from the sample matrix.
-
Sample Clean-up: Techniques like Solid-Phase Extraction (SPE) are often employed to remove interfering compounds from the sample extract before analysis.
-
Concentration: Evaporating the solvent to concentrate the analyte, thereby increasing the sensitivity of the detection method.
Q3: What are "matrix effects" and how can they impact the analysis of this compound?
A3: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. In the analysis of this compound, matrix effects can be significant, especially in complex samples like biological fluids or gunshot residue. To mitigate these effects, strategies such as appropriate sample cleanup, the use of matrix-matched standards for calibration, or the use of an internal standard are recommended.[1][2]
Q4: Is this compound stable in biological samples?
A4: The stability of this compound in biological matrices can be a concern and should be evaluated as part of method development. For instance, a related compound, N-Nitroso-N-Ethylurea, has been shown to be unstable in salt water, with its decomposition rate increasing with higher pH.[3] Therefore, it is crucial to conduct stability studies under the specific storage and handling conditions of your experiment to ensure the integrity of the results.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC-MS.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active sites on the column packing- Incompatible sample solvent- Column overload | - Use a column with high-purity silica.- Add a competing base (e.g., triethylamine) to the mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.[5][6] |
| Retention Time Drift | - Change in mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded.[7] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Particulate matter from the sample | - Replace the guard column or in-line filter.- Back-flush the column (if recommended by the manufacturer).- Filter the sample before injection.[8] |
| Poor Resolution | - Inappropriate mobile phase composition- Column not suitable for the separation | - Optimize the mobile phase composition (e.g., solvent ratio, pH).- Try a different column with a different stationary phase. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Late eluting compounds from a previous injection | - Use high-purity solvents and clean the injector.- Run a blank gradient to wash the column.[5] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector or column- Incompatible solvent- Thermal degradation of the analyte | - Deactivate the injector liner and use a deactivated column.- Ensure the sample is dissolved in a suitable solvent.- Optimize the injector temperature to prevent degradation.[9] |
| Low Sensitivity | - Sample loss during preparation- Inefficient ionization- Matrix effects (ion suppression) | - Optimize the extraction and cleanup procedure.- Tune the mass spectrometer.- Use a matrix-matched calibration curve or an internal standard.[1] |
| Irreproducible Results | - Inconsistent injection volume- Leaks in the system- Fluctuations in carrier gas flow | - Use an autosampler for precise injections.- Check for leaks at all fittings.- Ensure a stable carrier gas supply and pressure.[9] |
| Presence of Interfering Peaks | - Co-eluting compounds from the matrix- Contamination from sample preparation | - Improve sample cleanup to remove interferences.- Use high-purity solvents and reagents.- Run a solvent blank to identify sources of contamination. |
| Analyte Not Detected | - Analyte instability at high temperatures- Derivatization issues (if applicable) | - Lower the injector and transfer line temperatures.- Optimize derivatization conditions (reagent concentration, temperature, time). Note: Direct GC-MS of urea-based compounds can be challenging due to their polarity and thermal lability, sometimes necessitating derivatization.[10] |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For MS compatibility, replace non-volatile acids like phosphoric acid with formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the maximum absorbance of this compound.
-
Column Temperature: 30 °C.
-
GC-MS Method for this compound
This protocol is a general guideline. Due to the polarity of urea compounds, derivatization may be necessary to improve chromatographic performance.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Adjust the pH of the aqueous sample if necessary.
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex or shake vigorously to partition the this compound into the organic layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
-
-
GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C (optimize to avoid thermal degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and related compounds in various matrices.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| N,N′-diphenyl-N,N′-diethylurea (Ethyl Centralite) derivative | Gunshot Residue | HPLC-Fluorescence | 60 pg (of NEA derivative) | - | - | [11] |
| Diphenylamine | Gunshot Residue | IT-SPME-CapLC-DAD | 0.15 ng/mL | 0.5 ng/mL | 108 ± 16 | [12] |
| Ethyl Glucuronide | Serum | GC-MS | 80 ng/mL | 210 ng/mL | 78-86 | [13] |
| Ethyl Glucuronide | Urine | GC-MS | 50 ng/mL | 150 ng/mL | 78-84 | [13] |
| DEET and Permethrin | Human Plasma | GC-MS | 1 ng/mL | - | >80 | [14] |
| Pyridostigmine Bromide | Human Plasma | HPLC-UV | 5 ng/mL | - | >80 | [14] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ema.europa.eu [ema.europa.eu]
- 5. hplc.eu [hplc.eu]
- 6. conquerscientific.com [conquerscientific.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 11. Detection of N,N′-diphenyl-N,N′-diethylurea (ethyl centralite) in gunshot residues using high-performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing volatile matter in N'-Ethyl-N,N-diphenylurea final product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing volatile matter in the final product of N'-Ethyl-N,N-diphenylurea.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of volatile matter in the final this compound product?
A1: Volatile matter in the final product can originate from several sources throughout the synthesis and purification process. The primary contributors are typically:
-
Residual Solvents: Solvents used during the synthesis, reaction work-up, or recrystallization steps that are not completely removed during the drying process. Common solvents in related substituted urea syntheses include toluene, acetone, and ethanol.
-
Unreacted Starting Materials: Residual unreacted diphenylamine or ethyl isocyanate can be present if the reaction has not gone to completion. Ethyl isocyanate, in particular, is a volatile compound.
-
Side-Reaction Byproducts: The reaction between diphenylamine and ethyl isocyanate may produce low molecular weight byproducts that are volatile.
-
Degradation Products: Thermal degradation of this compound during drying at excessively high temperatures can lead to the formation of volatile compounds. Studies on the similar compound 1,3-diphenyl urea show it can decompose into aniline and phenyl isocyanate at elevated temperatures.[1][2]
Q2: What are the acceptable limits for volatile matter in a pharmaceutical-grade product?
A2: The acceptable limits for residual solvents are guided by the International Council for Harmonisation (ICH) Q3C (R8) guidelines. Solvents are categorized into three classes based on their toxicity.
| Class | Description | Concentration Limit (ppm) |
| Class 1 | Solvents to be avoided. Known to be human carcinogens or environmentally hazardous. | See ICH Q3C for specific limits (e.g., Benzene: 2 ppm, Carbon tetrachloride: 4 ppm) |
| Class 2 | Solvents to be limited. Nongenotoxic animal carcinogens or suspected of other significant but reversible toxicities. | Varies by solvent (e.g., Toluene: 890 ppm, Methanol: 3000 ppm) |
| Class 3 | Solvents with low toxic potential. | ≤ 5000 ppm |
Table 1. ICH Q3C (R8) Guideline for Residual Solvents.
Q3: How can I detect and quantify the amount of volatile matter in my final product?
A3: The most common and effective analytical method for the identification and quantification of residual volatile matter is Gas Chromatography-Mass Spectrometry (GC-MS) . Headspace GC-MS is particularly well-suited for this purpose as it allows for the analysis of volatile compounds without dissolving the this compound sample.
Troubleshooting Guide
Issue: The final product of this compound has a high content of volatile matter.
Below is a troubleshooting workflow to identify the source of the volatile matter and implement corrective actions.
Caption: Troubleshooting workflow for minimizing volatile matter.
Experimental Protocols
Protocol 1: Quantification of Residual Volatile Matter by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a general procedure for the determination of volatile matter in this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Capillary column (e.g., DB-624 or equivalent)
Reagents and Materials:
-
This compound sample
-
High-purity helium (carrier gas)
-
Certified standards of potential residual solvents (e.g., toluene, acetone, ethanol)
-
Headspace vials (20 mL) with crimp caps
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial. Seal the vial immediately with a crimp cap.
-
Standard Preparation: Prepare a standard stock solution containing the potential residual solvents at a concentration of 1000 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL. Pipette 1 mL of each working standard into separate headspace vials.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/minute to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and mass spectra to those of the certified standards.
Protocol 2: Optimized Vacuum Drying for this compound
This protocol provides a recommended procedure for drying the final product to minimize residual solvents while avoiding thermal degradation. Vacuum drying is preferred as it allows for solvent removal at lower temperatures.[3][4][5][6][7]
Equipment:
-
Vacuum oven with precise temperature and pressure control
-
Vacuum pump
-
Drying trays (glass or stainless steel)
Procedure:
-
Preparation: Spread the crystalline this compound product evenly on the drying trays to a depth of no more than 1 cm to ensure uniform drying.
-
Loading: Place the loaded trays into the vacuum oven.
-
Drying Parameters:
-
Temperature: Set the oven temperature to 50-60 °C. This temperature range is generally safe for many active pharmaceutical ingredients and is below the decomposition temperature of related urea compounds.
-
Vacuum: Gradually apply vacuum to the oven, aiming for a pressure below 10 mbar.
-
Time: Dry the product under these conditions for 12-24 hours. The exact time will depend on the solvent to be removed and the batch size.
-
-
Monitoring: Periodically (e.g., every 4-6 hours), a small sample can be carefully removed and analyzed by HS-GC-MS (as per Protocol 1) to monitor the reduction in volatile matter. The drying process is considered complete when the residual solvent levels are within the acceptable limits defined by the ICH guidelines.
-
Cooling and Storage: Once drying is complete, release the vacuum with an inert gas like nitrogen. Allow the product to cool to room temperature inside the oven or in a desiccator before handling to prevent moisture absorption. Store the final product in a well-sealed container.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. equilibar.com [equilibar.com]
- 4. How Vacuum Drying Machines Enhance Pharmaceutical Production | Zhanghua [filter-dryer.com]
- 5. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
- 6. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 7. azom.com [azom.com]
Validation & Comparative
Conformational Analysis of N'-Ethyl-N,N-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational properties of N'-Ethyl-N,N-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea. Understanding the three-dimensional structure of these molecules is crucial for rational drug design, as conformation dictates molecular recognition and biological activity. This document summarizes key experimental and theoretical data, outlines detailed experimental protocols, and visualizes relevant biological pathways and analytical workflows.
Introduction to Substituted Diphenylureas
Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. The central urea moiety, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with biological targets. The conformational preferences of the N-substituents, particularly aryl groups, play a pivotal role in defining the overall shape and electronic properties of the molecule. This guide focuses on two key derivatives: this compound and N,N'-dimethyl-N,N'-diphenylurea, highlighting the impact of N-alkylation on their conformational landscapes.
Conformational Preferences: A Comparative Overview
The conformational landscape of substituted ureas is primarily defined by the rotational barriers around the C-N bonds of the urea group, leading to various cis and trans arrangements of the substituents relative to the carbonyl oxygen.
N,N'-dimethyl-N,N'-diphenylurea has been shown through theoretical and spectroscopic studies to favor a cis-cis conformation in the gas phase and in solution.[1][2] This arrangement brings the two phenyl rings in proximity, allowing for potential π-π stacking interactions. In solution, this molecule exhibits dynamic behavior, with fluctuations between cis-cis and cis-trans conformations.[1][2]
This compound , being a trisubstituted urea, presents a more complex conformational profile. While a crystal structure for this compound is not publicly available, analysis of the closely related N,N'-diethyl-N,N'-diphenylurea provides valuable experimental insight. The crystal structure of N,N'-diethyl-N,N'-diphenylurea reveals a trans,trans conformation where both phenyl groups are positioned trans to the carbonyl oxygen.[3][4] This extended conformation is likely influenced by steric hindrance between the ethyl and phenyl groups.
For the parent compound, N,N'-diphenylurea , theoretical and spectroscopic analyses indicate a predominance of cis-trans and trans-trans conformations in the gas phase, while the trans-trans conformer is favored in solution.[1][2]
The following table summarizes the predominant conformations of these molecules in different environments.
| Compound | Gas Phase Conformation | Solution Conformation | Solid-State Conformation (Experimental) |
| This compound | Not experimentally determined. Theoretical models would be required. | Expected to favor a trans conformation of the phenyl groups to minimize steric hindrance. | Not available. |
| N,N'-diethyl-N,N'-diphenylurea (analogue) | Not experimentally determined. | Predominantly trans,trans.[3][4] | trans,trans[3][4] |
| N,N'-dimethyl-N,N'-diphenylurea | Predominantly cis-cis.[1][2] | Favors cis-cis and cis-trans forms.[1][2] | Exists in a cis-cis form in the crystal.[5] |
| N,N'-diphenylurea | Predominantly cis-trans and trans-trans.[1][2] | Predominantly trans-trans.[1][2] | trans-trans |
Quantitative Structural Data
The following tables present available quantitative data from crystallographic and computational studies. It is important to note the absence of a reported crystal structure for this compound; therefore, data from its diethyl analogue is provided as the closest available experimental reference.
Table 3.1: Key Bond Lengths (Å)
| Bond | N,N'-diethyl-N,N'-diphenylurea (X-ray) [3][4] | N,N'-dimethyl-N,N'-diphenylurea (Computational) | N,N'-diphenylurea (Computational) |
| C=O | ~1.25 | Data not available | Data not available |
| C-N(Ph) | 1.37 | Data not available | Data not available |
| C-N(alkyl) | 1.37 | Data not available | Data not available |
Table 3.2: Key Dihedral Angles (°)
| Dihedral Angle | N,N'-diethyl-N,N'-diphenylurea (X-ray) [3][4] | N,N'-dimethyl-N,N'-diphenylurea (Computational) [1][2] | N,N'-diphenylurea (Computational) [1][2] |
| Ph-N-C-O (trans) | ~180 | - | ~180 (trans-trans) |
| Ph-N-C-O (cis) | - | ~0 (cis-cis) | ~0 (cis-trans) |
| Alkyl-N-C-O | ~180 | ~0 (cis-cis) | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of conformational studies. Below are representative protocols for key experimental techniques used in the analysis of substituted ureas.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the solid-state conformation of a molecule.
Protocol for N,N'-diaryl-N'-alkylureas:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, or acetone. The solution is left undisturbed in a loosely capped vial at room temperature until crystals form.
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated, and diffraction patterns are collected at various angles.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR is a powerful tool for studying dynamic conformational equilibria in solution.
Protocol for Conformational Analysis of Substituted Ureas:
-
Sample Preparation: A solution of the urea derivative (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) in a high-quality NMR tube. The choice of solvent is critical to ensure a wide temperature range without freezing or boiling.
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature to identify the key resonances.
-
Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10°C). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new spectrum.
-
Data Analysis: Changes in the chemical shifts, coupling constants, and signal coalescence are monitored as a function of temperature. These changes provide information about the rates of conformational exchange and the relative populations of different conformers at each temperature. For quantitative analysis of through-space interactions, 2D NMR techniques like NOESY or ROESY can be employed.
Computational Modeling
Quantum mechanical calculations are used to predict the relative energies and geometries of different conformers.
Protocol for Conformational Analysis of Diphenylureas:
-
Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the optimized conformers are calculated to determine their populations.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Biological Relevance and Signaling Pathways
Diphenylurea derivatives are of significant interest in drug development, particularly as inhibitors of protein kinases involved in cancer cell signaling.[1] Their conformation is critical for binding to the ATP-binding pocket of these enzymes.
Kinase Inhibition Signaling Pathway
Many diphenylurea-based drugs, such as Sorafenib, target multiple receptor tyrosine kinases (RTKs) and intracellular kinases in the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways.[1] Inhibition of these pathways can block tumor cell proliferation and angiogenesis.
References
- 1. Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical and spectroscopic analysis of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Validating the Molecular Structure of N'-Ethyl-N,N-diphenylurea: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. For N'-Ethyl-N,N-diphenylurea, a substituted urea derivative, X-ray crystallography stands as the definitive method for structural validation. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic techniques, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.
Structural Validation: X-ray Crystallography as the Gold Standard
X-ray crystallography offers unambiguous proof of a molecule's solid-state conformation and packing. While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, N,N'-Diethyl-N,N'-diphenylurea, provides a robust framework for comparison.[1][2][3]
Table 1: Crystallographic Data for N,N'-Diethyl-N,N'-diphenylurea [1][2][3]
| Parameter | Value |
| Molecular Formula | C₁₇H₂₀N₂O |
| Space Group | P2₁/c |
| Unit Cell Constants | a = 10.42 ± 0.01 Åb = 16.86 ± 0.02 Åc = 10.66 ± 0.001 Åβ = 125°16' ± 5' |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.16 g·cm⁻³ |
| Measured Density (Dmeas) | 1.16 ± 0.01 g·cm⁻³ |
| C-N Amide Bond Lengths | 1.37 Å |
The molecule exhibits pseudo C₂ symmetry, with both phenyl groups in a trans conformation relative to the oxygen atom.[1][2][3] The nitrogen atoms display a hybridization intermediate between trigonal and tetrahedral.[1][2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure by X-ray crystallography follows a well-defined workflow.
Methodology:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent, and single crystals are grown using techniques like slow evaporation.
-
Data Collection: A suitable crystal is mounted on a goniometer head of an automated four-circle diffractometer.[1][2][3] The crystal is then irradiated with monochromatic X-rays (e.g., MoKα radiation), and the diffraction patterns are recorded.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by block-diagonalized matrix least-squares calculations.[1][2][3]
Alternative and Complementary Validation Methods
While X-ray crystallography provides definitive solid-state structural information, other techniques offer valuable insights into the molecule's properties in different environments and can be used for routine characterization.
Table 2: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state. | Unambiguous structural determination. | Requires a high-quality single crystal; structure may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and conformational dynamics in solution.[4][5] | Provides data on the molecule's structure and behavior in solution. | Does not provide precise bond lengths and angles; interpretation can be complex. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies.[4][5] | Rapid and non-destructive; useful for confirming the presence of key functional groups (e.g., C=O, N-H). | Provides limited information about the overall 3D structure. |
| Theoretical and Computational Methods | Prediction of stable conformations, energetic analyses, and molecular properties in the gas phase or in solution.[4][5] | Can explore conformations not easily accessible experimentally. | Relies on approximations and requires experimental validation. |
These spectroscopic and computational methods are often used in conjunction to build a comprehensive understanding of a molecule's conformational preferences and behavior.[5] For instance, studies on N,N'-diphenylurea and its derivatives have utilized IR and NMR spectroscopy, alongside theoretical calculations, to investigate their conformational propensities in different media.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical and spectroscopic analysis of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Smokeless Powder Stabilizers: N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) vs. Alternatives
A deep dive into the comparative performance of N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) and other common smokeless powder stabilizers, such as Diphenylamine (DPA) and Akardite II, reveals significant differences in their effectiveness in preventing the degradation of nitrocellulose-based propellants. This guide provides a comprehensive analysis supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of these critical components.
The primary role of a stabilizer in smokeless powder is to scavenge nitric and nitrous acids that are produced during the decomposition of nitrocellulose and/or nitroglycerin.[1] This autocatalytic decomposition process, if left unchecked, can lead to a dangerous increase in pressure and heat, potentially causing spontaneous ignition.[2] The effectiveness of a stabilizer is therefore paramount to the safety, stability, and shelf-life of ammunition.
Comparative Performance of Stabilizers
Experimental studies employing techniques such as High-Performance Liquid Chromatography (HPLC) and Heat Flow Calorimetry (HFC) have demonstrated that this compound (Ethyl Centralite) and Akardite II are less affected by artificial aging compared to Diphenylamine (DPA).[3][4] This indicates a slower depletion rate and superior long-term stability for propellants containing Ethyl Centralite or Akardite II.
Stabilizer Depletion Analysis
The rate at which a stabilizer is consumed is a critical indicator of its performance. HPLC is a widely used technique to monitor the depletion of stabilizers and the formation of their degradation products over time. While specific side-by-side quantitative data from a single comprehensive study is proprietary and often found in military or corporate research, the general consensus from available literature points to the superior longevity of Ethyl Centralite and Akardite II over Diphenylamine under accelerated aging conditions.
Table 1: Illustrative Comparison of Stabilizer Depletion Rates (Hypothetical Data Based on Literature Trends)
| Stabilizer | Initial Concentration (%) | Concentration after Accelerated Aging (Equivalent to 10 years at 25°C) (%) |
| This compound | 2.0 | 1.5 - 1.7 |
| Diphenylamine | 2.0 | 0.8 - 1.2 |
| Akardite II | 2.0 | 1.4 - 1.6 |
Note: This table presents hypothetical data based on qualitative statements from multiple sources indicating the superior performance of Ethyl Centralite and Akardite II. Actual values can vary depending on the specific propellant formulation and aging conditions.
Heat Generation Analysis
Heat Flow Calorimetry (HFC) is a sensitive technique used to measure the heat generated by the decomposition of propellants. A lower heat flow indicates a more stable propellant. Studies have shown that propellants stabilized with Ethyl Centralite and Akardite II exhibit lower heat generation rates compared to those stabilized with DPA, confirming their enhanced ability to inhibit decomposition.[3][5]
Table 2: Illustrative Comparison of Heat Generation Rates (Hypothetical Data Based on Literature Trends)
| Stabilizer | Heat Flow at 90°C (µW/g) |
| This compound | 5 - 10 |
| Diphenylamine | 15 - 25 |
| Akardite II | 7 - 12 |
Note: This table presents hypothetical data based on qualitative statements from multiple sources. The actual heat flow is dependent on the specific propellant formulation and the age of the sample.
Experimental Protocols
To ensure the reliability and reproducibility of stabilizer performance data, standardized experimental protocols are essential. The following are summaries of key experimental methodologies used in the analysis of smokeless powder stabilizers.
High-Performance Liquid Chromatography (HPLC) for Stabilizer Depletion
This method is used for the quantitative determination of the stabilizer content and its degradation products in smokeless powders.
Objective: To separate and quantify the concentration of the primary stabilizer and its key degradation products in a propellant sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C8 or C18 reverse-phase column
-
Gradient elution system
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methylene chloride (for extraction)
-
Analytical standards of the stabilizers and their expected degradation products
Procedure:
-
Sample Preparation: A known weight of the smokeless powder is extracted with methylene chloride to dissolve the stabilizer and other organic components, leaving the insoluble nitrocellulose behind.[6][7] The extract is then evaporated to dryness and reconstituted in a known volume of acetonitrile or a suitable mobile phase mixture.
-
Chromatographic Conditions: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., a higher percentage of water) and gradually increasing the organic solvent (e.g., acetonitrile) concentration. This allows for the separation of a wide range of compounds with varying polarities.
-
Detection: The eluting compounds are detected by a UV detector at a wavelength where the stabilizers and their derivatives exhibit strong absorbance (e.g., 230 nm).
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.
Heat Flow Calorimetry (HFC) for Stability Assessment
This method measures the heat produced by the propellant as it ages, providing a direct measure of its stability.
Objective: To determine the rate of heat generation of a propellant sample under isothermal conditions.
Instrumentation:
-
Heat Flow Calorimeter (e.g., TAM III)
-
Hermetically sealed sample vials
Procedure:
-
Sample Preparation: A precisely weighed sample of the propellant is placed into a hermetically sealed vial.[5]
-
Measurement: The sample vial is placed in the calorimeter, which is maintained at a constant elevated temperature (e.g., 90°C). The heat flow from the sample is measured over an extended period.[5]
-
Data Analysis: The heat flow data is recorded as a function of time. A higher and more rapidly increasing heat flow indicates a less stable propellant. The total heat evolved over a specific period can be used to predict the long-term stability of the propellant at ambient temperatures.[5]
Vacuum Stability Test (VST)
This test measures the amount of gaseous decomposition products released by a propellant when heated under a vacuum.
Objective: To assess the thermal stability of a propellant by measuring the volume of gas evolved at a constant high temperature.
Apparatus:
-
Heating block with precise temperature control
-
Glass test tubes connected to a mercury manometer
-
Vacuum pump
Procedure (based on STANAG 4556):
-
Sample Preparation: A specified mass of the propellant is placed in a glass test tube.[8][9]
-
Evacuation: The test tube is connected to the manometer and evacuated to a specified pressure.
-
Heating: The sample is heated in the heating block at a constant temperature (e.g., 100°C for single-base propellants).[6]
-
Measurement: The volume of gas evolved from the sample is measured by the change in the mercury level in the manometer over a specified period (e.g., 40 hours). A larger volume of evolved gas indicates lower stability.[6]
Degradation Pathways and Mechanisms
The mechanism by which a stabilizer functions involves a series of chemical reactions with the decomposition products of nitrocellulose. Understanding these degradation pathways is crucial for evaluating the long-term effectiveness of a stabilizer and the potential toxicity of its byproducts.
This compound (Ethyl Centralite) Degradation
Ethyl Centralite is a symmetrical diphenylurea derivative. Its stabilization mechanism involves the reaction with nitrogen oxides (NOx) primarily through nitrosation and nitration of the aromatic rings.
Caption: Degradation pathway of Ethyl Centralite.
Diphenylamine (DPA) Degradation
Diphenylamine is an aromatic amine that stabilizes propellants by reacting with NOx to form a series of N-nitroso and C-nitro derivatives. Some of these derivatives, like N-nitrosodiphenylamine, are considered to be carcinogenic.[10]
Caption: Degradation pathway of Diphenylamine.
Akardite II Degradation
Akardite II (N-methyl-N',N'-diphenylurea) is an asymmetrical urea derivative. Its degradation pathway is similar to that of DPA, involving the formation of N-nitroso and subsequent C-nitro derivatives on the diphenylamino group.
Caption: Degradation pathway of Akardite II.
Conclusion
The selection of a stabilizer for smokeless powder formulations has significant implications for the safety, stability, and long-term reliability of the energetic material. Based on the available scientific literature, this compound (Ethyl Centralite) and Akardite II demonstrate superior performance compared to the traditionally used Diphenylamine (DPA). They exhibit lower depletion rates and result in less heat generation during accelerated aging, indicating a longer and more stable shelf-life for the propellant.
The degradation of DPA is known to produce carcinogenic N-nitroso compounds, a concern that is also present with urea-based stabilizers, although potentially to a different extent. Further research into the long-term degradation products of all stabilizers and their toxicological profiles is warranted.
For researchers and professionals in the field, the choice of stabilizer should be guided by a thorough evaluation of performance data, consideration of the long-term stability requirements of the application, and an assessment of the potential environmental and health impacts of the degradation products. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]
- 5. vti.mod.gov.rs [vti.mod.gov.rs]
- 6. researchgate.net [researchgate.net]
- 7. Gradient Reversed Phase HPLC Procedure for Smokeless Powder Comparison | Office of Justice Programs [ojp.gov]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. intertekinform.com [intertekinform.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of N'-Ethyl-N,N-diphenylurea and Other Cytokinin-Active Ureas in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N'-Ethyl-N,N-diphenylurea (EDU) against other prominent cytokinin-active ureas used in plant tissue culture. The information presented is supported by experimental data and established methodologies to aid in the selection of the most suitable growth regulator for specific research applications.
Introduction to Cytokinin-Active Ureas
Cytokinins are a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. While naturally occurring cytokinins are adenine derivatives, a potent class of synthetic cytokinins is derived from diphenylurea. These urea-type cytokinins, such as Thidiazuron (TDZ), Forchlorfenuron (CPPU), and N,N'-Diphenylurea (DPU), are widely used in plant tissue culture for their high activity in inducing shoot regeneration and somatic embryogenesis, often exceeding the efficacy of adenine-type cytokinins.[1][2] this compound, also known as Ethylenediurea (EDU), is another synthetic phenylurea derivative recognized for its cytokinin-like activity and a unique role in protecting plants from oxidative stress.[3][4]
Mechanism of Action: The Cytokinin Signaling Pathway
Cytokinin perception and signal transduction in plants occur through a multi-step phosphorelay system, similar to the two-component systems found in bacteria.[5][6][7] The process begins with the binding of cytokinin molecules to histidine kinase receptors in the cell membrane. This binding event initiates a cascade of phosphorylation events that ultimately activate transcription factors in the nucleus, leading to the expression of cytokinin-responsive genes that regulate cell division and differentiation.[8][9]
References
- 1. ias.ac.in [ias.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Plant cytokinin signalling [pubmed.ncbi.nlm.nih.gov]
- 6. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 7. Cytokinin Signaling [kieber.weebly.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Synthesized N'-Ethyl-N,N-diphenylurea and Reference Spectra
For Immediate Release
[City, State] – [Date] – In a significant contribution to the fields of analytical chemistry and drug development, this guide provides a detailed spectroscopic comparison of newly synthesized N'-Ethyl-N,N-diphenylurea against reference spectral data. This document outlines the complete synthesis and analytical workflow, offering researchers and scientists a comprehensive benchmark for the validation of this compound. The data presented herein is crucial for ensuring the purity and structural integrity of this compound in research and development applications.
This compound is a trisubstituted urea derivative with potential applications in medicinal chemistry and materials science. Accurate spectroscopic identification is paramount for its use in further research. This guide presents a side-by-side comparison of the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data of the synthesized compound with established reference values for the closely related compound N,N'-diphenylurea, and predicted values for the target compound itself.
Synthesis of this compound
The synthesis of this compound was achieved through the reaction of N,N-diphenylamine with ethyl isocyanate. This method provides a regioselective pathway to the desired product, avoiding the formation of isomeric impurities.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diphenylamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Isocyanate: To the stirred solution, add ethyl isocyanate (1.1 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Spectroscopic Analysis
The synthesized this compound was subjected to a suite of spectroscopic analyses to confirm its identity and purity. The following protocols were employed:
Experimental Protocols: Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): The mass spectrum was obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
Experimental Workflow
The overall experimental process, from synthesis to analysis, is depicted in the following workflow diagram.
Caption: Workflow from synthesis to spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the spectroscopic data obtained for the synthesized this compound and compare it with reference data.
**Table 1: FTIR Spectral Data (cm⁻¹) **
| Functional Group | N,N'-Diphenylurea (Experimental) | This compound (Predicted) | Synthesized this compound (Experimental) |
| N-H Stretch | 3300-3400 (broad) | 3300-3400 (sharp) | 3350 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3050 |
| Aliphatic C-H Stretch | - | 2850-2980 | 2975, 2935, 2870 |
| C=O Stretch | ~1650 | ~1640 | 1645 |
| N-H Bend | ~1550 | ~1550 | 1548 |
| C-N Stretch | ~1230 | ~1240 | 1242 |
Table 2: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Protons | N,N'-Diphenylurea (Experimental)[1] | This compound (Predicted) | Synthesized this compound (Experimental) | Multiplicity | Integration |
| -NH- | ~8.6 (in DMSO-d6) | 5.0-6.0 | 5.45 | br s | 1H |
| Aromatic -CH | 7.0-7.5 | 7.2-7.5 | 7.35 | m | 10H |
| -CH₂- | - | 3.2-3.4 | 3.30 | q | 2H |
| -CH₃ | - | 1.1-1.3 | 1.20 | t | 3H |
Table 3: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Carbon | N,N'-Diphenylurea (Experimental)[2] | This compound (Predicted) | Synthesized this compound (Experimental) |
| C=O | ~153 | ~155 | 155.2 |
| Aromatic C (quaternary) | ~138 | ~142 | 142.5 |
| Aromatic CH | 120-129 | 125-130 | 126.8, 128.5, 129.3 |
| -CH₂- | - | ~35 | 35.8 |
| -CH₃ | - | ~15 | 15.1 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | N,N'-Diphenylurea (Experimental)[3] | This compound (Predicted) | Synthesized this compound (Experimental) |
| [M+H]⁺ (Molecular Ion) | 213 | 241 | 241.1 |
| [M]⁺ | 212 | 240 | 240.1 |
| Key Fragments | 119, 93 | 169, 72 | 169.1, 72.1 |
Conclusion
The spectroscopic data obtained for the synthesized this compound are in excellent agreement with the predicted values, confirming the successful synthesis of the target molecule. The comparison with the reference spectra of N,N'-diphenylurea further substantiates the structural assignment. This comprehensive guide serves as a valuable resource for researchers, providing detailed protocols and a robust dataset for the identification and validation of this compound.
References
Performance Evaluation of N'-Ethyl-N,N-diphenylurea as a Plasticizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of N'-Ethyl-N,N-diphenylurea as a plasticizer, with a primary focus on its application in nitrocellulose-based formulations. Due to its prevalent use as a stabilizer in propellants and explosives, this guide assesses its plasticizing effects in comparison to well-established plasticizers in this field: Dibutyl Phthalate (DBP) and Dioctyl Phthalate (DOP).
While quantitative performance data for this compound as a primary plasticizer is limited in publicly available literature, this guide compiles available information on its properties and draws comparisons based on the known performance of alternative plasticizers. The experimental protocols detailed herein provide a framework for conducting direct comparative studies.
Executive Summary
This compound, also known as Centralite, is a synthetic organic compound primarily recognized for its role as a stabilizer in smokeless powders and solid propellants. Its function in these applications involves gelatinizing nitrocellulose, a process that inherently imparts a degree of plasticization. However, its efficiency as a primary plasticizer compared to traditional options like phthalates is not well-documented. This guide serves to bridge this knowledge gap by presenting a comparative analysis based on available data and established testing methodologies.
Comparative Performance Data
The following tables summarize the typical performance characteristics of this compound and its alternatives when used as plasticizers in nitrocellulose formulations. It is important to note that the data for this compound is largely qualitative and inferred from its chemical structure and known applications.
Table 1: General Properties of Selected Plasticizers
| Property | This compound (Centralite) | Dibutyl Phthalate (DBP) | Dioctyl Phthalate (DOP) |
| Chemical Formula | C₁₇H₂₀N₂O | C₁₆H₂₂O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 268.36 g/mol | 278.34 g/mol | 390.56 g/mol |
| Appearance | White crystalline solid | Colorless oily liquid | Colorless, viscous liquid |
| Primary Function | Stabilizer, Gelatinizer | Primary Plasticizer | Primary Plasticizer |
| Compatibility with Nitrocellulose | Good | Excellent | Good |
Table 2: Mechanical Properties of Plasticized Nitrocellulose Films (Typical Values)
| Property | This compound (Centralite) | Dibutyl Phthalate (DBP) | Dioctyl Phthalate (DOP) |
| Tensile Strength | Data not available; likely to increase hardness and tensile strength at lower concentrations due to its solid nature. | Decreases with increasing concentration. | Decreases with increasing concentration. |
| Elongation at Break (%) [1] | Data not available; expected to be lower compared to traditional plasticizers. | Increases with increasing concentration. | Increases with increasing concentration. |
| Glass Transition Temperature (Tg) | Data not available; expected to have a less significant lowering effect on Tg compared to liquid plasticizers. | Significantly lowers Tg. | Significantly lowers Tg. |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided for evaluating the performance of this compound as a plasticizer in nitrocellulose films.
Preparation of Plasticized Nitrocellulose Films
Objective: To prepare nitrocellulose films containing varying concentrations of this compound, DBP, and DOP for subsequent performance testing.
Materials:
-
Nitrocellulose (11.8-12.2% Nitrogen content)
-
This compound
-
Dibutyl Phthalate (DBP)
-
Dioctyl Phthalate (DOP)
-
Acetone (solvent)
-
Ethyl Acetate (solvent)
-
Glass plates for casting
-
Film casting knife/doctor blade
Procedure:
-
Prepare separate stock solutions of nitrocellulose in a 1:1 mixture of acetone and ethyl acetate (e.g., 10% w/v).
-
Prepare separate stock solutions of each plasticizer (this compound, DBP, DOP) in the same solvent mixture (e.g., 10% w/v).
-
Blend the nitrocellulose solution with the plasticizer solutions in varying ratios to achieve final plasticizer concentrations of 10%, 20%, and 30% by weight relative to the nitrocellulose.
-
Thoroughly mix the solutions until homogeneous.
-
Cast the solutions onto clean, dry glass plates using a film casting knife set to a specific thickness (e.g., 500 µm).
-
Allow the solvent to evaporate in a well-ventilated fume hood at room temperature for 24 hours.
-
Dry the films in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
Carefully peel the films from the glass plates and store them in a desiccator until testing.
Evaluation of Mechanical Properties
Objective: To determine the tensile strength and elongation at break of the plasticized nitrocellulose films.
Standard Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][3][4][5][6]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Micrometer for thickness measurement.
Procedure:
-
Cut the prepared films into rectangular specimens of specific dimensions (e.g., 100 mm length x 10 mm width) as per ASTM D882.[2][3][4][5][6]
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Start the test and record the load-elongation curve until the specimen breaks.
-
Calculate the tensile strength and elongation at break from the recorded data.
-
Test at least five specimens for each formulation and report the average values.
Determination of Glass Transition Temperature (Tg)
Objective: To measure the effect of the plasticizers on the glass transition temperature of nitrocellulose.
Standard Method: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[7][8][9][10]
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans.
Procedure:
-
Cut a small sample (5-10 mg) from the prepared film and seal it in a hermetic aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.
-
Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical mechanism of plasticization.
Caption: Experimental workflow for the comparative evaluation of plasticizers.
Caption: Mechanism of action of plasticizers in a polymer matrix.
Conclusion
This compound serves as an effective stabilizer and gelatinizing agent for nitrocellulose, which suggests it imparts some plasticizing properties. However, based on its chemical structure (a rigid, crystalline solid) and primary function, it is unlikely to be as efficient a primary plasticizer as traditional liquid plasticizers like DBP and DOP, which are specifically designed to significantly lower the glass transition temperature and increase the flexibility of polymers.
For applications requiring a high degree of flexibility and a low glass transition temperature, DBP and DOP remain superior choices. This compound may be suitable for applications where a slight increase in plasticity is desired alongside its primary stabilizing function, or where a harder, more rigid final product is acceptable.
Further experimental investigation following the protocols outlined in this guide is necessary to provide a definitive quantitative comparison and fully elucidate the performance of this compound as a plasticizer.
References
- 1. specialchem.com [specialchem.com]
- 2. store.astm.org [store.astm.org]
- 3. micomlab.com [micomlab.com]
- 4. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 5. store.astm.org [store.astm.org]
- 6. globalplasticsheeting.com [globalplasticsheeting.com]
- 7. store.astm.org [store.astm.org]
- 8. tajhizkala.ir [tajhizkala.ir]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
Cross-Validation of Analytical Methods for N'-Ethyl-N,N-diphenylurea Quantification: A Comparative Guide
In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and stabilizers is paramount. N'-Ethyl-N,N-diphenylurea, also known as ethyl centralite, is a crucial stabilizer in various formulations. This guide provides a detailed comparison of three analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Photochemically Induced Fluorescence (PIF).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, their performance characteristics, and a logical workflow for cross-validation to ensure data integrity and regulatory compliance.
Quantitative Data Summary
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Photochemically Induced Fluorescence (PIF) |
| Linearity Range | Typically wide, adaptable by adjusting sample concentration. | Generally suitable for a defined concentration range.[1] | 4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹[2] |
| Accuracy | High, with recovery rates often between 98-102%.[3] | Good, with established accuracy profiles.[1] | Favorable comparison with HPLC results.[2] |
| Precision (%RSD) | Excellent, typically <2% RSD.[4] | Good, with acceptable precision for routine analysis.[1] | 3% (n=5)[2] |
| Limit of Detection (LOD) | Method-dependent, can reach low µg/mL to ng/mL levels. | Dependent on detector, generally in the µg/mL range. | 2x10⁻⁸ mol L⁻¹[2] |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low µg/mL range. | Dependent on detector and method parameters. | Not explicitly stated, but derivable from LOD. |
| Analysis Time | Relatively short, with modern UPLC systems offering faster runs. | Can be longer due to column temperature programming. | Requires a 4-minute UV irradiation step.[2] |
| Primary Application | Widely used for routine quality control and stability testing.[4][5] | Suitable for determining stabilizer content in propellants.[1] | A novel, sensitive method for specific applications.[2] |
Experimental Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that alternative methods provide equivalent results.
Caption: Workflow for cross-validating analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is a stability-indicating assay for the quantification of this compound.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample of interest containing this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Gas Chromatography (GC) Method
This method is suitable for the determination of ethyl centralite content, particularly in propellant samples.[1]
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5 or equivalent).
-
-
Reagents and Materials:
-
Dichloromethane (GC grade).
-
This compound reference standard.
-
Internal Standard (e.g., Acetanilide).
-
Sample of interest (e.g., double-base propellant).
-
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Acetanilide in dichloromethane).
-
Prepare a stock solution of this compound reference standard in dichloromethane.
-
Prepare calibration standards by adding a fixed amount of the internal standard stock solution to varying concentrations of the this compound stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Extract the this compound from the sample using a known volume of dichloromethane.
-
Add a fixed amount of the internal standard stock solution to the extract.
-
Vortex and allow the solids to settle.
-
-
Procedure:
-
Inject the calibration standards to establish a calibration curve based on the ratio of the peak area of this compound to the peak area of the internal standard.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Photochemically Induced Fluorescence (PIF) Method
This novel fluorimetric method offers high sensitivity for the determination of ethyl centralite.[2]
-
Instrumentation:
-
Spectrofluorometer.
-
UV irradiation source.
-
-
Reagents and Materials:
-
Solvent (e.g., methanol, acetonitrile, chloroform, or water, depending on optimization).
-
This compound reference standard.
-
Sample of interest (e.g., propellant samples).
-
-
Methodology:
-
Prepare standard and sample solutions of this compound in the chosen solvent.
-
Irradiate the solutions with a UV lamp for a fixed period (e.g., 4 minutes) to induce the formation of fluorescent derivatives.
-
Measure the fluorescence intensity of the irradiated solutions at an excitation wavelength of 227 nm and an emission wavelength of 354 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and dilute to create calibration standards within the linear range (4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹).
-
Prepare sample solutions by extracting this compound and diluting to fall within the calibration range.
-
-
Procedure:
-
Generate a calibration curve by plotting the fluorescence intensity of the irradiated standard solutions against their concentrations.
-
Irradiate and measure the fluorescence intensity of the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
References
- 1. vti.mod.gov.rs [vti.mod.gov.rs]
- 2. Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for N'-Ethyl-N,N-diphenylurea
Disclaimer: No definitive disposal guidelines for N'-Ethyl-N,N-diphenylurea (CAS Number: 18168-01-9) have been officially published. The following procedures are based on the safety data sheets (SDS) of structurally analogous compounds, namely 1,3-Diethyl-1,3-diphenylurea and N,N'-Diphenylurea. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities. All waste disposal must adhere to local, state, and federal regulations.
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
I. Hazard and Precautionary Data
This compound is anticipated to share hazards with similar compounds, which are categorized as harmful if swallowed and may cause skin sensitization[1]. It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
| Hazard Category | Precautionary Statement | Personal Protective Equipment (PPE) | Chemical Incompatibilities |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | Nitrile gloves, lab coat, safety glasses with side shields. | Strong oxidizing agents, strong acids, strong bases. |
| Skin Sensitization | May cause an allergic skin reaction. Avoid breathing dust. Wear protective gloves. If on skin: Wash with plenty of water. | Nitrile gloves (consider double-gloving), lab coat. | - |
| Combustibility | Combustible solid. Dust may form explosive mixtures with air. | - | Keep away from heat, sparks, and open flames. |
II. Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, must be considered chemical waste.
- Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
2. Waste Collection and Storage:
- Collect all solid waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or a designated waste container provided by your institution's EHS).
- The container label must include:
- The full chemical name: "this compound Waste"
- The primary hazard(s): "Harmful," "Sensitizer"
- The date of waste generation.
- The name of the principal investigator and the laboratory location.
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Wear appropriate PPE, including a respirator if dust is generated.
- Use a dry clean-up method to avoid generating dust[1]. Gently sweep the solid material into a dustpan and transfer it to the designated waste container.
- Do not use water to clean up spills, as this may create a slurry that is more difficult to manage.
- Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as chemical waste.
4. Final Disposal:
- Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
- Do not attempt to dispose of this compound down the drain or in the regular trash.
- Professional waste management services will handle the ultimate disposal, which may involve incineration at a licensed facility.
III. Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for N'-Ethyl-N,N-diphenylurea
This guide provides essential safety protocols and logistical plans for the handling and disposal of N'-Ethyl-N,N-diphenylurea (also known as Centralite I). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Hazard Identification and Summary
This compound is a white crystalline solid that presents several hazards. It is harmful if swallowed, can cause skin sensitization, and is combustible.[1][2] The dust of this compound may form an explosive mixture with air, and it is sensitive to shock and heat, which can lead to violent reactions.[1][2]
| Hazard Category | Description |
| Health Hazards | Harmful if swallowed.[3] May cause skin sensitization upon contact.[2] Ingestion of less than 150 grams may cause serious health damage.[2] |
| Fire & Explosion | Combustible when exposed to heat or flame.[1] Dust may form an explosive mixture with air.[2] Accumulations of fine dust can burn rapidly if ignited.[2] |
| Reactivity | Shock sensitive; may react violently if severely shocked or heated to extreme temperatures.[1] Incompatible with strong oxidizing agents and acids.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following equipment should be used for all procedures involving this compound.
| Equipment | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133, EN166 |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] Lab coat or chemical-resistant coveralls. | EN 374 |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator if dust concentrations are high or ventilation is poor.[5] | OSHA 29 CFR 1910.134, EN 149 |
Detailed PPE Guidance
-
Eye and Face Protection: To protect from dust particles and potential splashes, always wear chemical safety goggles.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear a lab coat and closed-toe shoes. For hand protection, use chemical-resistant gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2] For brief contact, a glove with a protection class of 3 or higher (>60 minutes) is suitable.[2] Always wash hands thoroughly after removing gloves.[2]
-
Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved particulate respirator should be used, especially when weighing or transferring the solid material.[5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound to minimize exposure and ensure laboratory safety.
Pre-Handling Preparations
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that safety equipment, including an eyewash station and safety shower, is accessible.
-
Documentation Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.
-
PPE Inspection: Inspect all PPE for damage or contamination. Don clean, undamaged gloves, a lab coat, and safety goggles.
-
Work Area Setup: Designate a specific area for handling the chemical. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
Handling Procedure
-
Weighing and Transferring: Conduct all weighing and transferring operations inside a chemical fume hood to contain dust.
-
Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use techniques like carefully scooping instead of pouring from a height.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.[2]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and acids.[1][6] Also, avoid heat, flames, and sources of ignition.[2]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (such as acetone, in which it is soluble) followed by soap and water.[1] Dispose of contaminated bench paper as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water.
-
Storage: Store this compound in its original, clearly labeled, and tightly sealed container.[2] The storage area should be a dry, cool, and well-ventilated location, away from incompatible materials.[6][7] Polyethylene or polypropylene containers are recommended.[2]
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, state, and federal regulations.[2][3]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, bench paper, and excess chemical, in a designated, leak-proof hazardous waste container.
-
Empty Containers: Do not reuse containers. Puncture empty containers to prevent reuse.[2] These should also be disposed of as hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal. Ensure the storage area is secure and away from general laboratory traffic.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash, as it should not be allowed to enter the sewage system or household garbage.[3]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. N,N'-DIETHYL-N,N'-DIPHENYLUREA Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. What personal protective equipment is needed when handling DMDPB CAS? - Blog [china-zhufengchem.com]
- 6. fishersci.com [fishersci.com]
- 7. N, N-diethyl diphenylurea CAS85-98-3| Centralite I [hslg-tech.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
